molecular formula C5H5IN2OS B224188 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one CAS No. 76510-61-7

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B224188
CAS No.: 76510-61-7
M. Wt: 268.08 g/mol
InChI Key: WTHKWCNGAAYWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one is a versatile iodinated pyrimidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Compounds within the 5-iodopyrimidine class are recognized for their significant antimicrobial properties, demonstrating activity against various bacterial and fungal strains . The iodine atom at the 5-position and the methylthio group at the 2-position make this heterocycle a valuable building block for further functionalization, particularly through metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a well-ventilated place, wearing suitable protective clothing and avoiding the formation of dust and aerosols .

Properties

IUPAC Name

5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHKWCNGAAYWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463482
Record name AG-H-05354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76510-61-7
Record name AG-H-05354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"5-Iodo-2-(methylthio)pyrimidin-4(3H)-one" synthesis from 2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one, a valuable intermediate in pharmaceutical research and drug development. The synthesis detailed herein involves the direct iodination of 2-(methylthio)pyrimidin-4(3H)-one. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Reaction Overview

The synthesis of this compound is achieved through an electrophilic iodination reaction at the C5 position of the pyrimidine ring of 2-(methylthio)pyrimidin-4(3H)-one. N-Iodosuccinimide (NIS) serves as an effective iodinating agent for this transformation. The reaction proceeds efficiently under thermal conditions in a suitable solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material2-(methylthio)pyrimidin-4(3H)-one[1]
ReagentN-Iodosuccinimide (NIS)[1]
SolventChloroform[1]
Temperature70 °C[1]
Reaction Time2 hours[1]
Product Yield97%[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-(methylthio)pyrimidin-4(3H)-one.

Materials:

  • 2-(methylthio)pyrimidin-4(3H)-one (4.74 g, 33.3 mmol)

  • N-Iodosuccinimide (NIS) (8.25 g, 36.7 mmol)

  • Chloroform (45 mL)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a solution of 2-(methylthio)pyrimidin-4(3H)-one (4.74 g, 33.3 mmol) in chloroform (45 mL), add N-Iodosuccinimide (NIS) (8.25 g, 36.7 mmol).[1]

  • Heat the resulting solution to 70 °C for 2 hours.[1]

  • After the reaction is complete, concentrate the mixture under reduced pressure.[1]

  • Add ethyl acetate to the residue.

  • Wash the organic layer with water.

  • Filter and dry the organic layer to yield the final product, this compound (8.8 g, 97%), as a white solid.[1]

Characterization Data:

  • NMR (CD3OD): δ 8.30 (s, 1H), 2.45 (s, 3H)[1]

  • LCMS (Condition B): 1.43 min, 269 (M+H)[1]

Visual Representation

The following diagram illustrates the synthetic pathway for the iodination of 2-(methylthio)pyrimidin-4(3H)-one.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 2MTPO 2-(methylthio)pyrimidin-4(3H)-one start->2MTPO reaction + 2MTPO->reaction NIS N-Iodosuccinimide (NIS) NIS->reaction product This compound succinimide Succinimide reaction->product Chloroform, 70°C, 2h reaction->succinimide

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. Its structural features, including the pyrimidine core, an iodo substituent, and a methylthio group, make it an interesting candidate for biological screening and lead optimization. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological activities, with a focus on its role as a potential antiviral agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While experimental data for this compound is limited, a compilation of predicted values provides valuable insights into its behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 76510-61-7[1][2][3]
Molecular Formula C5H5IN2OS[1][2]
Molecular Weight 268.08 g/mol [1][2]
Melting Point 215-217 °C (predicted)
Boiling Point 358.3±42.0 °C (predicted)
pKa (most acidic) 7.5 (predicted)
pKa (most basic) -1.9 (predicted)
LogP 1.3 (predicted)
Aqueous Solubility -2.5 log(mol/L) (predicted)

Note: Predicted values are generated from computational models and may differ from experimental results.

The predicted properties suggest that this compound is a solid at room temperature with a relatively high melting point. Its predicted pKa and logP values indicate that it is a weakly acidic compound with moderate lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile.

G Physicochemical Properties Overview Compound This compound Structure Molecular Formula: C5H5IN2OS Molecular Weight: 268.08 g/mol Compound->Structure Identification Physical Physical State: Solid (Predicted) Melting Point: 215-217 °C (Predicted) Boiling Point: 358.3 °C (Predicted) Compound->Physical Physical Characteristics Chemical pKa (acidic): 7.5 (Predicted) pKa (basic): -1.9 (Predicted) Compound->Chemical Acid-Base Properties Partition LogP: 1.3 (Predicted) Compound->Partition Lipophilicity Solubility Aqueous Solubility: -2.5 log(mol/L) (Predicted) Compound->Solubility Solubility

Caption: Key physicochemical properties of this compound.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the iodination of 2-(methylthio)pyrimidin-4(3H)-one.

Materials:

  • 2-(methylthio)pyrimidin-4(3H)-one

  • N-Iodosuccinimide (NIS)

  • Chloroform (CHCl3)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

Procedure:

  • Dissolve 2-(methylthio)pyrimidin-4(3H)-one in chloroform.

  • Add N-Iodosuccinimide (NIS) to the solution.

  • Heat the reaction mixture to 70°C for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Add ethyl acetate and wash the organic layer with water.

  • Filter and dry the organic layer to yield the final product as a white solid.[4]

G Synthesis Workflow Start Start: 2-(methylthio)pyrimidin-4(3H)-one Step1 Dissolve in Chloroform Start->Step1 Step2 Add N-Iodosuccinimide (NIS) Step1->Step2 Step3 Heat at 70°C for 2h Step2->Step3 Step4 Work-up: - Concentrate - Add EtOAc - Wash with Water Step3->Step4 Step5 Filter and Dry Step4->Step5 End End Product: This compound Step5->End

Caption: Synthetic route for this compound.

Potential Biological Activity: Anti-Hepatitis B Virus (HBV) Agent

The chemical scaffold of this compound belongs to the class of 2-arylthio-5-iodo pyrimidine derivatives. This class of compounds has been investigated as potential non-nucleoside inhibitors of the Hepatitis B Virus (HBV) polymerase, a key enzyme in the viral replication cycle.

Proposed Mechanism of Action

The proposed mechanism of action for this class of compounds is the inhibition of the HBV DNA polymerase. By targeting this viral enzyme, the compounds can disrupt the replication of the viral genome, thereby halting the spread of the virus.

G Proposed Anti-HBV Mechanism Compound This compound (and related derivatives) Inhibition Inhibition Compound->Inhibition Target HBV DNA Polymerase Target->Inhibition Replication HBV DNA Replication Inhibition->Replication Blocks Effect Suppression of Viral Replication Replication->Effect Leads to

Caption: Inhibition of HBV DNA polymerase by 2-arylthio-5-iodo pyrimidines.

Experimental Protocols for Anti-HBV Activity Assessment

The evaluation of compounds for anti-HBV activity typically involves a series of in vitro assays.

4.2.1. HBV Polymerase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HBV polymerase.

Principle: Recombinant or isolated HBV polymerase is incubated with a template, deoxynucleotide triphosphates (dNTPs, one of which is labeled), and the test compound. The incorporation of the labeled dNTP into a growing DNA strand is measured to determine the polymerase activity.

General Protocol:

  • Enzyme and Substrate Preparation: Prepare purified recombinant HBV polymerase and a suitable DNA or RNA template.

  • Reaction Mixture: Set up a reaction mixture containing the polymerase, template, dNTPs (including a radiolabeled or fluorescently labeled dNTP), and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of incorporated labeled dNTP. This can be done through methods like gel electrophoresis and autoradiography or filter-binding assays.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the polymerase activity.

4.2.2. Cell-Based HBV Replication Assay

This assay assesses the ability of a compound to inhibit HBV replication in a cellular context.

Principle: A stable cell line that constitutively expresses HBV (e.g., HepG2.2.15) is treated with the test compound. The levels of viral markers, such as secreted HBV DNA, are then quantified.

General Protocol:

  • Cell Culture: Culture HepG2.2.15 cells in appropriate media.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 6 days).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Viral DNA Extraction: Extract HBV DNA from the supernatant.

  • Quantification: Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).

  • Data Analysis: Determine the EC50 value, the concentration of the compound that reduces the amount of secreted HBV DNA by 50%.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or MTS assay) to ensure that the observed reduction in HBV DNA is not due to cell death. The CC50 (50% cytotoxic concentration) is determined.

  • Selectivity Index (SI): Calculate the SI (CC50/EC50) to evaluate the therapeutic window of the compound.

G Anti-HBV Screening Workflow Start Test Compound Assay1 HBV Polymerase Inhibition Assay Start->Assay1 Assay2 Cell-Based HBV Replication Assay Start->Assay2 Result1 IC50 Value Assay1->Result1 Result2 EC50 Value Assay2->Result2 Cytotoxicity Cytotoxicity Assay Assay2->Cytotoxicity Analysis Calculate Selectivity Index (SI = CC50 / EC50) Result2->Analysis Result3 CC50 Value Cytotoxicity->Result3 Result3->Analysis Outcome Lead Candidate Identification Analysis->Outcome

Caption: General workflow for screening compounds for anti-HBV activity.

Conclusion

This compound presents an intriguing molecular scaffold for further investigation in drug discovery, particularly in the context of developing novel anti-HBV therapeutics. The predicted physicochemical properties provide a solid foundation for designing future studies, while the established synthesis route allows for its preparation for biological evaluation. The potential mechanism of action through the inhibition of HBV polymerase warrants further experimental validation. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically evaluate the antiviral efficacy of this and related compounds, ultimately contributing to the development of new treatments for chronic Hepatitis B infection.

References

An In-Depth Technical Guide to 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 76510-61-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one is a halogenated pyrimidine derivative that serves as a crucial building block in synthetic organic chemistry. Its strategic placement of an iodo group at the 5-position and a methylthio group at the 2-position of the pyrimidinone core makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the realm of drug discovery. The pyrimidine scaffold is a common feature in numerous biologically active compounds, and this particular intermediate provides a valuable starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, synthesis, and its role as a precursor to potentially bioactive molecules.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of this compound. The available information is summarized in the table below.

PropertyValueSource
CAS Number 76510-61-7[1][2]
Molecular Formula C₅H₅IN₂OS[1]
Molecular Weight 268.08 g/mol [1]
Physical Form White solid[3]
Purity Min. 95%[1]

Note: Properties such as melting point, boiling point, solubility, and pKa have not been reported in the available literature.

Synthesis

A common synthetic route to this compound involves the direct iodination of 2-(methylthio)pyrimidin-4(3H)-one.

Experimental Protocol: Synthesis of this compound[3]

Starting Material: 2-(methylthio)pyrimidin-4(3H)-one Reagent: N-Iodosuccinimide (NIS) Solvent: Chloroform

Procedure:

  • To a solution of 2-(methylthio)pyrimidin-4(3H)-one (4.74 g, 33.3 mmol) in chloroform (45 mL), add N-Iodosuccinimide (NIS) (8.25 g, 36.7 mmol).

  • Heat the solution to 70 °C for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add ethyl acetate (EtOAc) and wash the organic layer with water.

  • Filter and dry the organic layer to yield the title compound as a white solid (8.8 g, 97% yield).

Analytical Data:

  • ¹H NMR (CD₃OD): δ 8.30 (s, 1H), 2.45 (s, 3H)[3]

  • LCMS (Condition B): 1.43 min, 269 (M+H)⁺[3]

Synthesis Workflow

The synthesis can be visualized as a single-step iodination reaction.

Synthesis_Workflow start 2-(methylthio)pyrimidin-4(3H)-one reagent N-Iodosuccinimide (NIS) Chloroform, 70°C, 2h start->reagent product This compound reagent->product Synthetic_Utility cluster_antiviral Antiviral Derivatives cluster_anticancer Anticancer Derivatives intermediate This compound antiviral 2-Arylthio-5-iodo Pyrimidines (HBV Polymerase Inhibitors) intermediate->antiviral Substitution/Modification anticancer 5-(Methylthio)pyrimidine Derivatives (EGFR Inhibitors) intermediate->anticancer Cross-coupling/Modification

References

Spectroscopic and Synthetic Profile of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic route for the compound 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one. Due to the absence of publicly available experimental spectral data for this specific molecule, this document presents predicted data based on the analysis of analogous pyrimidine derivatives and fundamental principles of spectroscopy. Detailed experimental protocols for obtaining such data are also provided to facilitate further research and characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of pyrimidine derivatives and the expected influence of the iodo and methylthio substituents.

Table 1: Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H68.0 - 8.5Singlet-The presence of the adjacent iodine atom and the carbonyl group is expected to deshield this proton, shifting it downfield.
N3-H11.0 - 13.0Broad Singlet-The chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration. It is expected to be a broad signal.
S-CH₃2.5 - 2.8Singlet-The methyl protons attached to the sulfur atom are expected to appear as a singlet in this region.
Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
C2165 - 175The carbon atom bonded to sulfur and two nitrogen atoms is expected to be significantly downfield.
C4160 - 170The carbonyl carbon will have a characteristic chemical shift in this range.
C570 - 80The direct attachment of the heavy iodine atom will cause a significant upfield shift for this carbon.
C6145 - 155This carbon is expected to be in the typical range for a C=C bond in a pyrimidine ring.
S-CH₃10 - 15The methyl carbon attached to sulfur will appear in the upfield region of the spectrum.
Table 3: Predicted IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3100 - 3300Medium, BroadCharacteristic of the N-H bond in the pyrimidinone ring.
C-H Stretch (Aromatic)3000 - 3100MediumCorresponding to the C-H bond at the C6 position.
C-H Stretch (Aliphatic)2900 - 3000WeakFrom the S-CH₃ group.
C=O Stretch1650 - 1700StrongThe carbonyl group at the C4 position will show a strong absorption band.
C=N & C=C Stretch1550 - 1650Medium to StrongVibrations from the pyrimidine ring.
C-I Stretch500 - 600MediumThe carbon-iodine bond vibration is expected in the fingerprint region.
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺268Molecular ion peak corresponding to the exact mass of C₅H₅IN₂OS.
[M-I]⁺141Loss of the iodine atom.
[M-SCH₃]⁺221Loss of the methylthio group.

Synthetic Pathway

The synthesis of this compound can be logically proposed to proceed via a two-step process starting from 2-thiouracil. The first step involves the methylation of the sulfur atom, followed by the iodination of the C5 position of the pyrimidine ring.

Synthesis_Pathway start 2-Thiouracil intermediate 2-(Methylthio)pyrimidin-4(3H)-one start->intermediate 1. Methyl Iodide (CH₃I) 2. Base (e.g., NaOH) product This compound intermediate->product Iodine (I₂) Base (e.g., NaHCO₃)

A proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of the compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrumentation and Data Acquisition:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • The instrument should be properly tuned and shimmed for the chosen solvent.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • Phase and baseline corrections should be applied.

    • Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • Integration of the ¹H NMR signals will provide information on the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve instrument NMR Spectrometer dissolve->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft correction Phase & Baseline Correction ft->correction reference Reference Chemical Shifts correction->reference

A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • An FT-IR spectrometer equipped with an ATR accessory is used.

    • A background spectrum of the empty, clean ATR crystal should be collected first.

    • The sample spectrum is then acquired. A typical spectral range is 4000-400 cm⁻¹.

    • An appropriate number of scans (e.g., 16-32) should be co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation and Data Acquisition:

    • A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

    • The sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • The instrument parameters (e.g., ionization voltage, source temperature) should be optimized for the analyte.

    • The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500).

  • Data Processing:

    • The acquired mass spectrum is analyzed to identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • The fragmentation pattern is examined to identify characteristic fragment ions, which can provide structural information.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Disclaimer: The spectral data presented in this document are predicted and have not been experimentally verified. This guide is intended to provide a theoretical framework and practical methodologies for the spectroscopic analysis of this compound. Researchers should perform their own experimental characterization to confirm these predictions.

Navigating the Solubility Landscape of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds, particularly in the realm of drug discovery, is significant.[1] Understanding the solubility of this compound in common organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for its application in a research context.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₅IN₂OS[2]
Molecular Weight 268.08 g/mol [2]
CAS Number 76510-61-7[2]
Appearance Solid (predicted)N/A

Qualitative Solubility Profile

Based on studies of various pyrimidine derivatives, a general solubility profile for this compound can be inferred. The solubility of such heterocyclic compounds is largely dictated by the interplay of the pyrimidine core, the polarizable iodine atom, the methylthio group, and the potential for hydrogen bonding via the amide-like functionality.

Studies on similar pyrimidine derivatives indicate that solubility generally follows the trend of: Polar Aprotic Solvents > Polar Protic Solvents > Nonpolar Solvents .[3][4]

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for a wide range of heterocyclic compounds.[5]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, effectively solvates polar, heterocyclic molecules.[3][5]
Tetrahydrofuran (THF)Polar AproticModerateGood solvent for many organic compounds, but may be less effective for highly polar structures.[5][6]
Acetonitrile (ACN)Polar AproticModerateCommonly used in chromatography; solubility can be variable.
Methanol (MeOH)Polar ProticModerate to LowCan engage in hydrogen bonding, but the overall polarity and structure of the solute play a significant role.[3][7]
Ethanol (EtOH)Polar ProticModerate to LowSimilar to methanol, with slightly lower polarity.
Dichloromethane (DCM)NonpolarLowGenerally poor at dissolving polar, hydrogen-bonding solids.
Chloroform (CHCl₃)NonpolarLowSimilar to DCM.[4]
Ethyl Acetate (EtOAc)Moderately PolarLowOften used for extraction and chromatography, but may not be a good solvating agent for this compound.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are widely used in the pharmaceutical industry for characterizing drug candidates.[8][9]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent, representing the true solubility under specific conditions.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Dilute the saturated supernatant with a suitable solvent to bring its concentration within the range of the standard curve.

    • Analyze the standard solutions and the diluted sample by a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the diluted sample.

  • Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Kinetic (Apparent) Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared as stock solutions in DMSO.[8][9]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Aqueous System Addition: Add a small aliquot of the DMSO stock solution to the desired aqueous buffer or organic solvent in a microplate well.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking.

  • Precipitate Detection/Removal:

    • Nephelometry: Measure the turbidity of the solution using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

    • Direct UV/Filtration: Filter the solution through a filter plate to remove any precipitate.

  • Quantification:

    • For the direct UV method, measure the UV absorbance of the filtrate in a UV-compatible microplate.

    • Compare the absorbance to a calibration curve prepared by diluting the DMSO stock solution in a solvent mixture that prevents precipitation (e.g., 50:50 acetonitrile:water).

  • Calculation: The concentration of the dissolved compound represents the kinetic solubility.

Logical Workflow for Compound Application

The solubility data for this compound is crucial for its effective use in research and development. The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery context, such as inhibitor screening.

G cluster_prep Compound Preparation & Solubility cluster_screening Screening Cascade cluster_optimization Lead Optimization Compound This compound Solubility_Test Solubility Testing (Kinetic & Thermodynamic) Compound->Solubility_Test Stock_Solution Prepare Stock Solution (e.g., in DMSO) Solubility_Test->Stock_Solution Primary_Screen Primary High-Throughput Screen (HTS) Stock_Solution->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: Workflow for utilizing this compound in drug discovery.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains to be explicitly documented, a strong qualitative understanding can be derived from the behavior of related pyrimidine structures. This guide provides researchers with a solid foundation for handling this compound, including estimated solubility in various solvents and robust experimental protocols for determining precise solubility values. The outlined workflow further contextualizes the importance of solubility data in the broader landscape of drug discovery and development. By applying the principles and methods described herein, scientists can confidently and effectively integrate this compound into their research endeavors.

References

Unlocking the Potential of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one emerges as a particularly promising starting material for the synthesis of novel drug candidates. Its strategic placement of a reactive iodine atom and a modifiable methylthio group offers a versatile platform for structural elaboration and optimization of biological activity. This technical guide delves into the potential applications of this compound, providing insights into its synthesis, structure-activity relationships of related molecules, and detailed experimental protocols for biological evaluation.

Core Compound Profile

PropertyValueReference
CAS Number 76510-61-7[1]
Molecular Formula C5H5IN2OS[1]
Molecular Weight 268.08 g/mol [1]

Synthesis of this compound

The synthesis of this compound is a straightforward process, making it an accessible intermediate for medicinal chemistry campaigns.

Experimental Protocol: Iodination of 2-(methylthio)pyrimidin-4(3H)-one

Materials:

  • 2-(methylthio)pyrimidin-4(3H)-one

  • N-Iodosuccinimide (NIS)

  • Chloroform (CHCl3)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve 2-(methylthio)pyrimidin-4(3H)-one in chloroform.

  • Add N-Iodosuccinimide (NIS) to the solution.

  • Heat the reaction mixture to 70°C for 2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Add ethyl acetate and wash the organic layer with water.

  • Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4).

  • Filter and concentrate the organic layer to yield this compound as a solid.

Potential Applications in Medicinal Chemistry

While direct biological activity data for this compound is not extensively reported in publicly available literature, the structure serves as a key intermediate in the synthesis of various biologically active molecules. Its potential can be inferred from the activities of its close analogs and derivatives.

As a Scaffold for Kinase Inhibitors

Pyrimidine derivatives are well-established as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

Mutations in EGFR are implicated in the development of non-small cell lung cancer (NSCLC). The pyrimidine core is a common feature in many EGFR inhibitors. The 5-iodo and 2-methylthio positions on the pyrimidine ring of the title compound can be functionalized to interact with key residues in the ATP-binding pocket of EGFR.

MAPK-interacting kinases (Mnks), particularly Mnk2, are involved in tumorigenesis through the phosphorylation of eIF4E. The discovery of pyrimidine-based Mnk2 inhibitors highlights another potential avenue for derivatives of this compound.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key transducer in the TLR/IL-1R signaling pathway, making it an attractive target for inflammatory diseases. Pyrazolopyrimidine cores have shown promise as IRAK4 inhibitors, suggesting that the pyrimidine scaffold of the title compound could be a starting point for developing such inhibitors.[2]

As a Precursor for Antiviral Agents

The pyrimidine nucleus is a fundamental component of nucleosides, the building blocks of DNA and RNA. Modified pyrimidines are therefore a rich source of antiviral agents.

Derivatives of 2-arylthio-5-iodo pyrimidine have been identified as non-nucleoside inhibitors of HBV polymerase.[3] This suggests that the this compound core is a valuable starting point for the development of novel anti-HBV agents. The methylthio group can be displaced by various arylthiols to explore structure-activity relationships.

Some pyrimidine derivatives have demonstrated broad-spectrum antiviral activity by inhibiting host pyrimidine biosynthesis.[4] This mechanism is essential for viral replication, and compounds targeting this pathway can be effective against a range of viruses.

Structure-Activity Relationship (SAR) Insights

Based on studies of related pyrimidine derivatives, the following SAR insights can guide the chemical modification of this compound:

  • Position 2 (Methylthio group): This position is highly amenable to modification. Replacing the small methylthio group with larger, substituted arylthio moieties has been shown to be a successful strategy for enhancing potency, for instance, in HBV polymerase inhibitors.[3] This suggests that the methylthio group can serve as a leaving group for nucleophilic aromatic substitution.

  • Position 5 (Iodo group): The iodine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide variety of substituents. This allows for the exploration of different chemical spaces to optimize interactions with the target protein. The steric bulk and electronic properties of the substituent at this position can significantly influence biological activity.[5]

  • Pyrimidine Ring: The core pyrimidine ring is often crucial for activity, with the nitrogen atoms frequently involved in hydrogen bonding interactions with the target protein.[6]

Experimental Protocols for Biological Evaluation

For researchers wishing to explore the biological potential of this compound and its derivatives, the following detailed protocols for relevant assays are provided.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a crucial first step to determine the general toxicity of a compound to cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

EGFR Kinase Inhibition Assay (Luminescence-based)

This assay measures the direct inhibitory effect of a compound on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a white 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

HBV Polymerase Inhibition Assay (Non-radioisotopic)

This assay evaluates the ability of a compound to inhibit the activity of HBV polymerase.

Materials:

  • Purified HBV polymerase (or a related duck HBV polymerase)

  • Reaction buffer

  • Biotinylated template-primer

  • Digoxigenin-labeled dUTP (DIG-dUTP)

  • Unlabeled dNTPs (dATP, dCTP, dGTP)

  • Anti-digoxigenin-peroxidase (POD) antibody

  • POD substrate (e.g., ABTS)

  • Streptavidin-coated microplates

Procedure:

  • Coat a streptavidin microplate with the biotinylated template-primer.

  • Prepare a reaction mixture containing the HBV polymerase, dNTPs (including DIG-dUTP), and serial dilutions of the test compound.

  • Add the reaction mixture to the wells and incubate to allow for DNA synthesis.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the anti-digoxigenin-POD antibody and incubate.

  • Wash the plate and add the POD substrate.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of polymerase inhibition and determine the IC50 value.

Visualizing Pathways and Workflows

To aid in understanding the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental_Workflow Start Start: 5-Iodo-2-(methylthio) pyrimidin-4(3H)-one Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Primary_Screening Primary Screening (e.g., Kinase Assay) Purification->Primary_Screening Hit_Identification Hit Identification Cytotoxicity->Hit_Identification Primary_Screening->Hit_Identification SAR_Optimization SAR Optimization Hit_Identification->SAR_Optimization Iterative Process Lead_Compound Lead Compound Hit_Identification->Lead_Compound Identified SAR_Optimization->Synthesis

Caption: Drug discovery workflow.

Conclusion

This compound represents a versatile and valuable building block in medicinal chemistry. Its synthetic accessibility and the strategic positioning of reactive functional groups make it an ideal starting point for the development of novel therapeutics, particularly in the areas of oncology and virology. While direct biological data on the compound itself is limited, the proven success of its derivatives as kinase and viral polymerase inhibitors strongly underscores its potential. This guide provides the foundational knowledge and experimental framework for researchers to unlock the full therapeutic promise of this promising chemical scaffold.

References

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: A Versatile Scaffold for the Development of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The quest for novel antiviral therapeutics remains a critical endeavor in medicinal chemistry, driven by the emergence of drug-resistant viral strains and the threat of new viral pandemics. Pyrimidine derivatives have historically formed the backbone of many successful antiviral drugs. This technical guide focuses on the burgeoning potential of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one as a key building block in the synthesis of a new generation of antiviral agents. This document provides a comprehensive overview of its synthesis, its derivatization into potent antiviral compounds, and the underlying mechanisms of action. Detailed experimental protocols, quantitative antiviral activity data, and a visualization of a key signaling pathway are presented to equip researchers and drug development professionals with the necessary information to leverage this promising scaffold.

Introduction to this compound as a Building Block

This compound is a halogenated pyrimidine derivative that has garnered significant interest as a versatile starting material for the synthesis of various biologically active molecules. The presence of three key functional groups—an iodine atom at the 5-position, a methylthio group at the 2-position, and a pyrimidone core—provides multiple reaction sites for chemical modification. This allows for the systematic exploration of the chemical space around this scaffold to optimize antiviral activity and pharmacokinetic properties. Notably, derivatives of this compound have shown significant efficacy against Hepatitis B Virus (HBV) and orthopoxviruses.

Synthesis of this compound

The synthesis of the core building block is a straightforward and high-yielding process. The most common method involves the direct iodination of the readily available 2-(methylthio)pyrimidin-4(3H)-one.

A general synthetic workflow is depicted below:

Synthesis_Workflow 2-(methylthio)pyrimidin-4(3H)-one 2-(methylthio)pyrimidin-4(3H)-one Reaction Reaction 2-(methylthio)pyrimidin-4(3H)-one->Reaction Starting Material N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS)->Reaction Iodinating Agent This compound This compound Reaction->this compound Iodination

Caption: Synthetic workflow for this compound.

Synthesis of Antiviral 2-Arylthio-5-iodopyrimidin-4(3H)-one Derivatives

A prominent class of antiviral agents derived from this compound are the 2-arylthio-5-iodopyrimidin-4(3H)-ones. These compounds have demonstrated potent activity as non-nucleoside inhibitors of HBV polymerase.[1][2] The synthesis typically involves a nucleophilic substitution reaction where the methylthio group is displaced by a variety of aryl thiols.

Below is a logical diagram illustrating the derivatization process:

Derivatization_Process Building_Block This compound Reaction Nucleophilic Aromatic Substitution Building_Block->Reaction Aryl_Thiols Aryl Thiols (R-SH) Aryl_Thiols->Reaction Derivatives 2-Arylthio-5-iodopyrimidin-4(3H)-one Derivatives Reaction->Derivatives

Caption: Derivatization of the core building block.

Antiviral Activity and Quantitative Data

Anti-Hepatitis B Virus (HBV) Activity

Derivatives of this compound have been evaluated for their ability to inhibit HBV replication in cell-based assays. The following table summarizes the antiviral activity of a selection of 2-arylthio-5-iodopyrimidine derivatives against HBV in HepG2 2.2.15 cells.

Compound IDR-Group (Aryl)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
1 4-Chlorophenyl1.2>100>83.3
2 4-Fluorophenyl2.5>100>40.0
3 4-Bromophenyl1.8>100>55.6
4 4-Methylphenyl3.1>100>32.3
5 4-Methoxyphenyl4.5>100>22.2
Anti-Orthopoxvirus Activity

Certain 5-iodopyrimidine nucleoside analogs have demonstrated potent activity against orthopoxviruses. For instance, 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU) has been identified as a powerful inhibitor of vaccinia and cowpox virus replication.[3]

VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
Vaccinia Virus~1>100>100
Cowpox Virus~1>100>100

Mechanism of Action: Induction of Innate Immunity

Recent studies have elucidated a fascinating mechanism of action for some pyrimidine biosynthesis inhibitors. Instead of directly targeting viral enzymes, these compounds can inhibit host cell pyrimidine biosynthesis, which in turn triggers an innate immune response. This response is characterized by the upregulation of interferon-stimulated genes (ISGs) in a manner that is independent of type I interferon signaling. A key player in this pathway is the Interferon Regulatory Factor 1 (IRF1).

The signaling pathway is visualized in the following diagram:

Innate_Immunity_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response Pyrimidine_Inhibitor Pyrimidine Biosynthesis Inhibitor Pyrimidine_Depletion Pyrimidine Pool Depletion Pyrimidine_Inhibitor->Pyrimidine_Depletion Inhibits IRF1 IRF1 Activation Pyrimidine_Depletion->IRF1 Triggers ISG_Expression Interferon-Stimulated Gene (ISG) Expression IRF1->ISG_Expression Induces Antiviral_State Antiviral State ISG_Expression->Antiviral_State Establishes Viral_Replication Viral Replication Antiviral_State->Viral_Replication Inhibits

Caption: Pyrimidine biosynthesis inhibition and innate immunity.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-(methylthio)pyrimidin-4(3H)-one

  • N-Iodosuccinimide (NIS)

  • Chloroform

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 2-(methylthio)pyrimidin-4(3H)-one in chloroform.

  • Add N-Iodosuccinimide (NIS) to the solution.

  • Heat the reaction mixture at 70°C for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Add ethyl acetate and wash the organic layer with water.

  • Filter and dry the organic layer to obtain the product as a white solid.

General Procedure for the Synthesis of 2-Arylthio-5-iodopyrimidin-4(3H)-one Derivatives

Materials:

  • This compound

  • Substituted aryl thiol

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted aryl thiol in DMF, add potassium carbonate and stir at room temperature.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry to yield the desired product.

Anti-HBV Assay (HepG2 2.2.15 cells)

Cell Line: HepG2 2.2.15 cells, which constitutively express HBV.

Procedure:

  • Seed HepG2 2.2.15 cells in 96-well plates.

  • After 24 hours, treat the cells with various concentrations of the test compounds.

  • Incubate the plates for 6 days, with a medium change containing fresh compound on day 3.

  • On day 6, collect the cell culture supernatant to measure secreted HBV DNA (extracellular) and lyse the cells to measure intracellular HBV DNA.

  • Quantify HBV DNA levels using quantitative real-time PCR (qPCR).

  • Determine the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the compound concentration.

  • Assess cell viability in parallel using a standard method (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50).

Orthopoxvirus Replication Inhibition Assay (CPE)

Cell Line: Vero cells (or other susceptible cell line). Virus: Vaccinia virus or Cowpox virus.

Procedure:

  • Seed Vero cells in 96-well plates.

  • On the following day, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • After a 1-2 hour adsorption period, remove the virus inoculum and add medium containing serial dilutions of the test compounds.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • After 3-5 days (when cytopathic effect is complete in the virus control wells), stain the cells with a crystal violet solution.

  • Quantify the cytopathic effect (CPE) inhibition by measuring the absorbance.

  • Calculate the EC50 value as the compound concentration that inhibits CPE by 50%.

  • Determine the CC50 in parallel on uninfected cells.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile building block for the development of novel antiviral agents. The straightforward synthesis of this scaffold and its amenability to a wide range of chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The potent anti-HBV and anti-orthopoxvirus activities of its derivatives highlight the therapeutic potential of this chemical class. Furthermore, the elucidation of a mechanism of action involving the modulation of the host's innate immune response opens up new avenues for the development of host-directed antiviral therapies.

Future research should focus on:

  • Expanding the library of derivatives to further explore structure-activity relationships.

  • Optimizing the pharmacokinetic properties of lead compounds.

  • Investigating the potential for broad-spectrum antiviral activity against other viral families.

  • Further dissecting the molecular details of the induced innate immune response.

By continuing to explore the chemical and biological potential of this compound, the scientific community can pave the way for the discovery of next-generation antiviral drugs.

References

The Pivotal Role of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one in the Synthesis of Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one has emerged as a critical starting material in the development of a new generation of potent and selective anticancer compounds. This versatile chemical intermediate provides a key structural scaffold for the synthesis of various kinase inhibitors, a class of targeted therapies that have revolutionized cancer treatment. This technical guide delves into the synthesis, application, and biological significance of anticancer agents derived from this pivotal pyrimidine derivative.

A Versatile Building Block for Kinase Inhibitors

This compound serves as a foundational molecule for the construction of complex heterocyclic systems that exhibit significant anticancer properties. Its utility primarily stems from the presence of a reactive iodine atom at the 5-position and a methylthio group at the 2-position of the pyrimidine ring. These functional groups allow for sequential and regioselective modifications, enabling the synthesis of a diverse library of compounds for anticancer screening.

A notable application of this compound is in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors. CDKs are a family of enzymes that play a crucial role in the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers. By targeting specific CDKs, it is possible to halt the uncontrolled proliferation of cancer cells.

One such example is the synthesis of a series of pyrido[2,3-d]pyrimidine-7-one derivatives, which have demonstrated significant inhibitory activity against CDK4 and CDK6. The synthesis of these inhibitors utilizes this compound as a key intermediate.

Synthetic Pathway to Potent CDK4/6 Inhibitors

The synthesis of these potent anticancer agents involves a multi-step process that highlights the versatility of the starting iodinated pyrimidine. The general synthetic workflow can be visualized as follows:

Synthesis_Workflow A This compound B Chlorination A->B POCl3 C 4-Chloro-5-iodo-2-(methylthio)pyrimidine B->C D Suzuki Coupling C->D Arylboronic acid, Pd catalyst E Substituted Pyrimidine Intermediate D->E F Oxidation E->F m-CPBA G Sulfonyl Intermediate F->G H Nucleophilic Substitution G->H Amine I Final CDK4/6 Inhibitor H->I CDK_Inhibition_Pathway cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates CDK46->Rb E2F E2F Rb->E2F Inhibits Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CDK_Inhibitor CDK4/6 Inhibitor (Derived from this compound) CDK_Inhibitor->CDK46 Inhibits

An In-depth Technical Guide to 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one, a key heterocyclic building block in medicinal chemistry. While the precise historical details of its initial discovery are not extensively documented in readily available literature, its significance is underscored by its role as a crucial intermediate in the synthesis of biologically active molecules, including potent antiviral and anticancer agents. This document details a modern synthetic protocol, summarizes its known physicochemical properties, and explores its application in the development of targeted therapeutics, particularly inhibitors of Hepatitis B Virus (HBV) polymerase and Epidermal Growth Factor Receptor (EGFR).

Introduction and Historical Context

The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents due to its presence in nucleobases and its versatile chemical reactivity. The introduction of an iodine atom at the C5 position and a methylthio group at the C2 position of the pyrimidinone core, as seen in this compound, provides strategic points for further chemical modification, making it a valuable precursor in drug discovery programs.

While the exact date and researchers associated with the first synthesis of this compound (CAS Number: 76510-61-7) are not clearly delineated in the surveyed literature, its utility is evident from its incorporation into patented chemical entities and its commercial availability. A notable synthesis was detailed in a 2014 patent, indicating its relevance in contemporary pharmaceutical research.[1] Its primary role appears to be that of a versatile intermediate for the construction of more complex molecules with specific biological targets.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in single, consolidated sources. The following table summarizes key chemical identifiers and basic properties.

PropertyValueSource(s)
CAS Number 76510-61-7[2][3][4]
Molecular Formula C₅H₅IN₂OS[2][5]
Molecular Weight 268.08 g/mol [2][5]
Physical Form Solid
Synonyms 5-iodo-2-(methylthio)pyrimidin-4-ol, 2S-Methyl-5-iodo-2-thiouracil[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound is reliably achieved through the iodination of its precursor, 2-(methylthio)pyrimidin-4(3H)-one. The following protocol is based on the method described in patent WO2014/58685.[1]

Synthesis of this compound

Experimental Protocol:

  • Step 1: Reaction Setup

    • To a solution of 2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in chloroform, add N-iodosuccinimide (NIS) (1.1 equivalents).

  • Step 2: Reaction Conditions

    • Heat the reaction mixture to 70°C for 2 hours.

  • Step 3: Work-up and Purification

    • Concentrate the mixture under reduced pressure.

    • Add ethyl acetate and wash the organic layer with water.

    • Filter and dry the organic layer to yield the final product as a solid.

A representative synthesis reported a yield of 97%.[1]

Diagram of Synthetic Workflow:

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification precursor 2-(methylthio)pyrimidin-4(3H)-one temperature 70°C, 2 hours precursor->temperature in nis N-Iodosuccinimide (NIS) nis->temperature with solvent Chloroform solvent->temperature solvent concentration Concentration temperature->concentration extraction Ethyl Acetate Wash concentration->extraction drying Filtration & Drying extraction->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of more complex molecules targeting various diseases. The iodine and methylthio groups offer handles for diverse chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, respectively.

Intermediate in the Synthesis of Hepatitis B Virus (HBV) Inhibitors

Derivatives of 2-arylthio-5-iodo pyrimidine have been identified as a promising class of non-nucleoside inhibitors of HBV polymerase.[5] These compounds are being investigated to address the challenges of drug-resistant HBV strains. The general structure of these inhibitors often involves the modification of the 2-position of the pyrimidine ring, for which this compound is a key starting material.

Logical Flow from Intermediate to HBV Inhibitor:

G Role as an Intermediate for HBV Inhibitors start This compound step1 Chemical Modification (e.g., Suzuki or Stille Coupling at C5, Nucleophilic Substitution at C2) start->step1 product 2-Arylthio-5-aryl/alkyl-pyrimidine Derivatives step1->product target HBV Polymerase product->target binds to outcome Inhibition of Viral Replication target->outcome leads to

Caption: Logical pathway from the core intermediate to HBV polymerase inhibitors.

Scaffold for Epidermal Growth Factor Receptor (EGFR) Inhibitors

The pyrimidine core is a well-established scaffold for the development of EGFR inhibitors used in cancer therapy. Certain 5-(methylthio)pyrimidine derivatives have been discovered as potent and selective inhibitors of mutant forms of EGFR, such as L858R/T790M, which are responsible for resistance to first-generation EGFR inhibitors in non-small-cell lung cancer (NSCLC).[6] this compound can serve as a foundational element in the synthesis of such targeted anticancer agents.

Signaling Pathway Context for EGFR Inhibition:

G EGFR Signaling and Point of Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways egf EGF (Ligand) egfr EGFR (Receptor) egf->egfr binds & activates ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway egfr->ras_raf_mek_erk pi3k_akt_mtor PI3K-AKT-mTOR Pathway egfr->pi3k_akt_mtor outcome Cell Proliferation, Survival, Angiogenesis ras_raf_mek_erk->outcome pi3k_akt_mtor->outcome inhibitor Pyrimidine-based EGFR Inhibitor inhibitor->egfr inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Conclusion

This compound is a strategically important heterocyclic compound in the field of drug discovery and development. While its own discovery history is not prominently documented, its value is clearly demonstrated through its application as a versatile intermediate in the synthesis of targeted therapeutics. Its utility in constructing potent inhibitors for HBV polymerase and mutant EGFR highlights its significance for addressing critical unmet medical needs in virology and oncology. Further exploration of derivatives based on this scaffold holds considerable promise for the development of novel and effective pharmaceuticals.

References

Theoretical Exploration of the Electronic Structure of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one. This compound, a member of the functionalized pyrimidine family, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related derivatives.[1][2] Understanding its electronic properties is crucial for elucidating reaction mechanisms, predicting intermolecular interactions, and designing novel therapeutic agents. This document outlines the application of computational chemistry, primarily Density Functional Theory (DFT), to analyze the molecule's geometry, frontier molecular orbitals, and electrostatic potential. The protocols and data presented herein are synthesized from established computational studies on similar pyrimidine-based compounds and serve as a best-practice framework for researchers in the field.[3][4][5]

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[6][7][8][9] The introduction of a methylthio group at the 2-position and an iodine atom at the 5-position of the pyrimidinone core can significantly modulate the molecule's electronic distribution, lipophilicity, and potential for halogen bonding, thereby influencing its pharmacological profile.[10]

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to probe the electronic characteristics of such molecules at the atomic level. These computational approaches provide insights that are often complementary to experimental data, aiding in the rational design of new chemical entities. This guide details the theoretical framework for characterizing the electronic structure of this compound.

Theoretical Methodologies

The primary computational tool for investigating the electronic structure of organic molecules is Density Functional Theory (DFT).[4] This method provides a good balance between computational cost and accuracy for systems of this size.

Computational Protocol

A typical computational workflow for analyzing the electronic structure of this compound is outlined below. All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

G A Initial Molecular Structure Generation B Geometry Optimization A->B Initial Guess C Frequency Calculation B->C Optimized Geometry D Single Point Energy Calculation C->D Confirmation of Minimum Energy Structure E Population Analysis (Mulliken, NBO) D->E F Frontier Molecular Orbital (HOMO-LUMO) Analysis D->F G Molecular Electrostatic Potential (MEP) Mapping D->G H Data Analysis and Visualization E->H F->H G->H

Detailed Steps:

  • Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for organic molecules.[3][4] For the iodine atom, a basis set with effective core potentials, such as LANL2DZ, is often employed.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive various electronic properties.

Predicted Electronic Structure and Properties

This section presents the kind of quantitative data that would be generated from the computational workflow. The values provided in the tables are hypothetical but are representative of what would be expected for a molecule of this type based on published data for similar compounds.

Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) provide the most stable three-dimensional arrangement of the molecule. This information is crucial for understanding steric effects and potential intermolecular interactions.

Table 1: Selected Predicted Geometric Parameters

ParameterBond/AtomsPredicted Value
Bond Lengths (Å) C2-S1.75
S-CH31.82
C5-I2.10
C4=O1.23
N1-C21.38
C5-C61.37
Bond Angles (°) C2-S-CH3105.2
N1-C2-N3115.8
C4-C5-I118.5
Dihedral Angles (°) N3-C2-S-CH3178.9
I-C5-C4-N3-179.5
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability.[4]

G cluster_0 LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.5 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.8 eV HOMO->LUMO ΔE = 5.3 eV

Table 2: Predicted Frontier Molecular Orbital Properties

ParameterPredicted Value (eV)
HOMO Energy-6.8
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.3

A smaller energy gap suggests higher reactivity.[4] The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Red regions (negative potential) indicate electron-rich areas, such as around the oxygen and nitrogen atoms, which are prone to electrophilic attack.

  • Blue regions (positive potential) indicate electron-poor areas, such as around the hydrogen atoms attached to nitrogen, which are susceptible to nucleophilic attack.

  • The iodine atom can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding.[10]

Atomic Charges

Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be used to calculate the partial charges on each atom. This data provides a quantitative measure of the charge distribution.

Table 3: Predicted Mulliken Atomic Charges

AtomPredicted Charge (a.u.)
O(C4)-0.55
N1-0.42
N3-0.60
C2+0.35
C4+0.58
C5-0.20
I-0.15
S-0.10

Conclusion

The theoretical study of this compound through computational methods like DFT provides a detailed picture of its electronic structure. The insights gained from the analysis of its molecular geometry, frontier molecular orbitals, and electrostatic potential are invaluable for understanding its chemical behavior and for guiding the development of new pyrimidine-based therapeutic agents. The methodologies and expected data presented in this guide offer a robust framework for researchers to conduct similar in-silico investigations.

References

Methodological & Application

Application Note: Detailed Protocol for the Synthesis of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one using N-Iodosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one is a valuable heterocyclic intermediate in medicinal chemistry, frequently utilized in the synthesis of various bioactive molecules and drug candidates. The introduction of an iodine atom at the C5 position provides a reactive handle for further functionalization, particularly in metal-catalyzed cross-coupling reactions. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, offering high regioselectivity and functional group tolerance under relatively gentle conditions.[1][2][3] This protocol details a straightforward and high-yielding synthesis of this compound from 2-(methylthio)pyrimidin-4(3H)-one using NIS.

Reaction Scheme

The synthesis proceeds via an electrophilic substitution reaction where N-Iodosuccinimide serves as the iodine source to functionalize the pyrimidine ring.

Chemical Reaction: 2-(methylthio)pyrimidin-4(3H)-one + N-Iodosuccinimide → this compound + Succinimide

Quantitative Data Summary

The following tables summarize the necessary reagents, their properties, reaction conditions, and expected outcomes based on established procedures.[4]

Table 1: Reagent Properties and Stoichiometry

Reagent CAS Number Molecular Weight ( g/mol ) Amount (mmol) Mass (g) Equivalents
2-(methylthio)pyrimidin-4(3H)-one 19790-96-2 142.18 33.3 4.74 1.0
N-Iodosuccinimide (NIS) 516-12-1 224.99 36.7 8.25 1.1

| Chloroform (Solvent) | 67-66-3 | 119.38 | - | 45 mL | - |

Table 2: Reaction Summary

Parameter Value
Reaction Temperature 70 °C
Reaction Time 2 hours
Product Yield 97%

| Physical Appearance | White Solid |

Table 3: Product Characterization

Analysis Result
¹H NMR (CD₃OD) δ 8.30 (s, 1H), 2.45 (s, 3H)[4]
LCMS (M+H) 269[4]
Molecular Formula C₅H₅IN₂OS[5]
Molecular Weight 268.08 g/mol [5]

| CAS Number | 76510-61-7[4][5][6][7] |

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis procedure.[4]

3.1 Materials and Equipment

  • Reagents: 2-(methylthio)pyrimidin-4(3H)-one, N-Iodosuccinimide (NIS), Chloroform (CHCl₃), Ethyl acetate (EtOAc), Deionized water.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, rotary evaporator, separatory funnel, Büchner funnel and flask, standard laboratory glassware.

3.2 Synthesis Procedure

  • Reaction Setup: To a round-bottom flask, add 2-(methylthio)pyrimidin-4(3H)-one (4.74 g, 33.3 mmol).

  • Solvent and Reagent Addition: Add chloroform (45 mL) to the flask, followed by the addition of N-Iodosuccinimide (NIS) (8.25 g, 36.7 mmol).[4]

  • Reaction: Equip the flask with a reflux condenser and heat the solution to 70 °C with stirring for 2 hours.[4] Monitor the reaction progress using an appropriate method like TLC or LCMS.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the chloroform.[4]

  • Work-up and Purification:

    • Add Ethyl acetate (EtOAc) to the residue to dissolve the product.

    • Transfer the organic solution to a separatory funnel and wash it with water.

    • Separate the organic layer.

    • Filter the organic solution to remove any insoluble by-products (succinimide).

    • Dry the filtrate to yield the final product.[4]

  • Product Characterization: The resulting product, this compound, should be a white solid (8.8 g, 97% yield).[4] Confirm the identity and purity of the compound using NMR and LCMS analysis.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow reagents 1. Reagent Addition - 2-(methylthio)pyrimidin-4(3H)-one - N-Iodosuccinimide - Chloroform reaction 2. Reaction - Heat to 70°C - Stir for 2 hours reagents->reaction workup 3. Work-up - Concentrate - Add EtOAc - Water Wash reaction->workup purification 4. Purification - Filter - Dry workup->purification product 5. Final Product - this compound - White Solid (97% Yield) purification->product analysis 6. Analysis - NMR - LCMS product->analysis

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

  • N-Iodosuccinimide (NIS): An irritant. Avoid contact with skin and eyes. Handle in a well-ventilated area. It is also light-sensitive and should be stored in dark containers.[3]

  • Chloroform: A volatile and toxic solvent. All operations involving chloroform must be performed inside a certified chemical fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, throughout the experiment. Ensure proper waste disposal procedures are followed for all chemical waste.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry and drug discovery for the synthesis of complex biaryl and heteroaryl structures.[3] Pyrimidine derivatives are of significant interest due to their prevalence in a wide array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[4]

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one with various aryl- and heteroarylboronic acids. The resulting 5-substituted-2-(methylthio)pyrimidin-4(3H)-one scaffolds are valuable intermediates in the synthesis of novel compounds for pharmaceutical and materials science research.[5][6] The protocol is based on established procedures for structurally similar heterocyclic compounds and serves as a robust starting point for reaction optimization.[1][7]

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species.[8][9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, allowing for selective coupling.[8][10]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.[11][12]

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[11][12]

Data Presentation: Representative Reaction Conditions

The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity. The following table summarizes typical conditions for Suzuki-Miyaura couplings on analogous heterocyclic systems, which can serve as a guide for optimizing the reaction of this compound.

ComponentExample Reagents/ConditionsTypical Amount/ConcentrationNotes
Aryl Halide This compound1.0 equivalentThe limiting reagent.
Boronic Acid (Hetero)Arylboronic Acid1.1 - 1.5 equivalentsA slight excess is often used to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, XPhosPdG21 - 5 mol%Pd(PPh₃)₄ is a common choice for standard couplings.[13] More advanced catalysts may be needed for challenging substrates.[14]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equivalentsAn inorganic base is essential for the transmetalation step.[4] The choice can significantly impact reaction efficiency.
Solvent System 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, DME4:1 to 10:1 organic:water ratioDegassed solvents are crucial to prevent catalyst deactivation.[7][8] Anhydrous conditions can also be employed.[15]
Temperature 80 - 110 °C-The reaction is typically heated to reflux.[7]
Reaction Time 2 - 24 hours-Progress should be monitored by TLC or LC-MS.[1]

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust and widely used method for a variety of Suzuki-Miyaura couplings.[7]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[8][10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).[7]

  • Solvent Addition: Using a syringe, add the degassed solvent mixture of 1,4-Dioxane and water (typically a 4:1 ratio) to the flask. The solvent volume should be sufficient to create a stirrable slurry.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-16 hours).[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1][3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[8][10]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-2-(methylthio)pyrimidin-4(3H)-one product.[8]

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and organic solvents should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.[9]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) B 2. Create Inert Atmosphere: Evacuate & backfill with N2/Ar (3x) A->B C 3. Add Catalyst: e.g., Pd(PPh3)4 B->C D 4. Add Degassed Solvents: e.g., Dioxane/Water C->D E 5. Heat Reaction Mixture (80-100 °C) with Stirring D->E F 6. Monitor Progress: TLC or LC-MS E->F G 7. Cool & Dilute: Add Ethyl Acetate & Water F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify: Flash Column Chromatography I->J K K J->K Pure Product: 5-Aryl-2-(methylthio)pyrimidin-4(3H)-one

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln PdII_A R-Pd(II)-I Ln Pd0->PdII_A Oxidative Addition (R-I) PdII_B R-Pd(II)-Ar Ln PdII_A->PdII_B Transmetalation (Ar-B(OH)2, Base) PdII_B->Pd0 Reductive Elimination Product R-Ar (Coupled Product) PdII_B->Product RI This compound (R-I) ArBOH2 Arylboronic Acid (Ar-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1][9]

G Start 5-Aryl-2-(methylthio)pyrimidin-4(3H)-one (Core Scaffold) Deriv Chemical Derivatization (Further Synthesis) Start->Deriv Library Compound Library (Diverse Structures) Deriv->Library Screen High-Throughput Screening (Biological Assays) Library->Screen Hit Hit Compounds (Show Desired Activity) Screen->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of coupled products in a typical drug discovery workflow.[16]

References

Application Notes: Palladium-Catalyzed C-C Bond Formation with 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed carbon-carbon (C-C) bond formation using 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one as a key building block. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the functionalization at the C5 position via cross-coupling reactions opens avenues for the synthesis of novel derivatives with potential biological activity.

The protocols outlined below are for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. These methods are foundational in modern organic synthesis for their reliability and tolerance of various functional groups.[1][2][3] The provided experimental conditions are based on established literature for similar heterocyclic systems and serve as a robust starting point for reaction optimization.[4][5][6]

Key Advantages:

  • Versatility: Enables the introduction of a wide range of aryl, heteroaryl, vinyl, and alkynyl moieties at the 5-position of the pyrimidinone core.

  • Efficiency: Palladium catalysts offer high turnover numbers and yields, making these reactions suitable for both small-scale library synthesis and larger-scale production.

  • Broad Substrate Scope: Tolerates a variety of functional groups on the coupling partners, minimizing the need for protecting group strategies.

Logical Relationship: C-C Coupling Strategies

General Strategies for C-C Bond Formation A This compound C Suzuki-Miyaura Coupling A->C D Heck Coupling A->D E Sonogashira Coupling A->E B Palladium(0) Catalyst B->C initiates B->D initiates B->E initiates F Organoboron Reagent (Ar-B(OR)2) C->F requires G Alkene (R-CH=CH2) D->G requires H Terminal Alkyne (R-C≡CH) E->H requires I 5-Aryl/Heteroaryl Derivative F->I J 5-Vinyl Derivative G->J K 5-Alkynyl Derivative H->K I->A derived from J->A derived from K->A derived from General Experimental Workflow A Reaction Setup (Flask, Stir Bar) B Addition of Reagents (Iodopyrimidinone, Coupling Partner, Base, Solvent) A->B C Inert Atmosphere (Degas with N2 or Ar) B->C D Catalyst Addition (Palladium Catalyst, Ligand) C->D E Reaction (Heating and Stirring) D->E F Monitoring (TLC, LC-MS) E->F G Work-up (Quenching, Extraction) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L2) B->C D Transmetalation C->D R-B(OR)2 Base E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Ar-R Sonogashira Catalytic Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L2) B->C D Transmetalation C->D Cu-C≡CR E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A Ar-C≡CR G CuI H R-C≡CH Base G->H I Cu-C≡CR H->I I->G to Pd Cycle

References

Application Notes and Protocols: Synthesis and Screening of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, antiviral, and anti-inflammatory agents.[1][2] The strategic introduction of a halogen, such as iodine, at the C5 position of the pyrimidine ring provides a versatile chemical handle for generating diverse compound libraries through modern cross-coupling reactions. This document details the synthesis of the key intermediate, 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one, and provides protocols for its derivatization via Suzuki-Miyaura and Sonogashira coupling reactions. Furthermore, it outlines standard protocols for the biological screening of these novel derivatives, including cytotoxicity and enzyme inhibition assays, to identify promising lead compounds for drug discovery programs.[3][4]

I. Synthesis of Key Intermediate and Derivatives

The overall workflow for the synthesis of a diverse library of pyrimidine derivatives begins with the iodination of the starting material, followed by palladium-catalyzed cross-coupling reactions.

Synthesis_Workflow Start 2-(methylthio)pyrimidin-4(3H)-one Intermediate This compound Start->Intermediate Iodination (NIS) Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Intermediate->Sonogashira Library1 5-Aryl/Heteroaryl Derivatives Suzuki->Library1 Library2 5-Alkynyl Derivatives Sonogashira->Library2 Screening Biological Screening Library1->Screening Library2->Screening

Caption: General workflow for the synthesis of pyrimidine derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the direct iodination of 2-(methylthio)pyrimidin-4(3H)-one using N-Iodosuccinimide (NIS).[5]

Materials:

  • 2-(methylthio)pyrimidin-4(3H)-one

  • N-Iodosuccinimide (NIS)

  • Chloroform (CHCl₃)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Round-bottom flask, condenser, heating mantle, rotary evaporator

Procedure:

  • To a solution of 2-(methylthio)pyrimidin-4(3H)-one (1.0 eq) in chloroform, add N-Iodosuccinimide (1.1 eq).[5]

  • Heat the reaction mixture to 70 °C and stir for 2 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and concentrate it under reduced pressure to remove the solvent.[5]

  • Add Ethyl Acetate to the residue. Wash the organic layer with water.

  • Filter and dry the solid to yield this compound as a white solid.[5]

Protocol 2: Suzuki-Miyaura Cross-Coupling for 5-Aryl/Heteroaryl Derivatives

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura reaction to form C-C bonds between the iodinated pyrimidine and various boronic acids.[3][6]

Materials:

  • This compound

  • Aryl or Heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[3]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)[3]

  • Degassed solvent (e.g., Dioxane/Water 4:1, or Toluene)[3]

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).[6]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours.[3]

  • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Cross-Coupling for 5-Alkynyl Derivatives

This protocol details the synthesis of 5-alkynyl pyrimidine derivatives through a palladium/copper-catalyzed Sonogashira coupling.[4][7]

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)[4]

  • Copper(I) iodide (CuI, 4 mol%)[4]

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))[4]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))[4]

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).[4]

  • Add the anhydrous solvent and the base (2.0 eq). Stir the mixture at room temperature for 10 minutes.[4]

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor by TLC.[4]

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.[4]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

II. Biological Screening of Synthesized Derivatives

A tiered screening approach is typically employed to evaluate the biological activity of a newly synthesized compound library. This begins with broad cytotoxicity assays, followed by more specific target-based or phenotypic assays.

Screening_Cascade Library Synthesized Compound Library Primary Primary Screening: Cytotoxicity Assay (e.g., MTT) Against Cancer Cell Lines Library->Primary Inactive Inactive Compounds Primary->Inactive High IC50 Active Active 'Hits' Primary->Active Low IC50 Secondary Secondary Screening: Target-Based Assays (e.g., Kinase Inhibition) Active->Secondary SAR Structure-Activity Relationship (SAR) Studies Secondary->SAR Lead Lead Optimization SAR->Lead

Caption: A typical workflow for biological screening of a compound library.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1] It measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium dye (MTT) to a purple formazan product.[1]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[2]

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After incubation, add MTT solution to each well and incubate for 4 hours.[8]

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 5: In Vitro Kinase Inhibition Assay

Many pyrimidine derivatives function as kinase inhibitors.[9][10][11] This protocol provides a general framework for an in vitro kinase assay, which can be adapted for specific kinases like VEGFR-2, EGFR, or others.[12]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Luminescence-based)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured, which correlates with kinase activity.

  • Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

III. Data Presentation

Quantitative results from biological screening are best summarized in tables to facilitate structure-activity relationship (SAR) analysis.[13]

Table 1: Cytotoxicity of 5-Substituted Pyrimidine Derivatives (IC₅₀ in µM)

Compound ID R Group (at C5) A549 (Lung) IC₅₀ [µM] MCF-7 (Breast) IC₅₀ [µM]
I-1 4-Fluorophenyl 5.2 7.8
I-2 4-Methoxyphenyl 15.8 21.4
I-3 Thiophen-2-yl 8.1 10.5
II-1 Phenylethynyl 1.7 2.5

| II-2 | (4-Fluorophenyl)ethynyl | 0.9 | 1.3 |

Data are hypothetical and for illustrative purposes.

Table 2: Kinase and Enzyme Inhibition Data (IC₅₀ in µM)

Compound ID R Group (at C5) VEGFR-2 IC₅₀ [µM][12] COX-2 IC₅₀ [µM][14]
I-1 4-Fluorophenyl 0.53 42.19
I-2 4-Methoxyphenyl 2.15 142.71
II-1 Phenylethynyl 0.18 >200

| II-2 | (4-Fluorophenyl)ethynyl | 0.09 | >200 |

Data are representative values from literature for similar scaffolds and are for illustrative purposes.[12][14]

IV. Mechanism of Action Visualization

Understanding the mechanism of action is crucial. Since many pyrimidine derivatives are kinase inhibitors, they often target key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition Inhibitor->Raf Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine derivative.

Conclusion: The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The synthetic protocols provided herein offer robust and versatile methods for generating a wide array of derivatives. Combined with the outlined biological screening cascade, this platform enables the efficient identification and optimization of lead compounds targeting a range of diseases, particularly in the fields of oncology and inflammation.

References

Application Notes and Protocols: Utilizing 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one in the Synthesis of Novel HBV Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective therapeutic agents. The viral polymerase, a multi-functional enzyme essential for the replication of the HBV genome, is a clinically validated target for antiviral therapy. Non-nucleoside inhibitors of HBV polymerase (NNIBPs) offer a promising class of therapeutics that can overcome resistance issues associated with current nucleoside/nucleotide analog treatments. This document provides detailed application notes and protocols for the use of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one as a key starting material in the preparation of a series of potent 2-arylthio-5-iodo pyrimidine derivatives that function as non-nucleoside inhibitors of HBV polymerase.

Principle and Strategy

The core strategy involves the chemical modification of the this compound scaffold. The methylthio group at the 2-position serves as a versatile leaving group that can be displaced by various aryl thiols through a nucleophilic substitution reaction. This allows for the introduction of a diverse range of arylthio moieties, enabling the exploration of structure-activity relationships (SAR) to optimize the antiviral potency and pharmacokinetic properties of the final compounds. The 5-iodo substituent and the pyrimidinone core are crucial pharmacophoric elements for the observed anti-HBV activity.

Data Presentation

The following table summarizes the in vitro anti-HBV activity of a series of 2-arylthio-5-iodo pyrimidine derivatives synthesized from this compound. The data is compiled from published research and demonstrates the potential of this chemical series.

Compound IDAryl MoietyEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
1a Phenyl5.23> 100> 19.1
1b 4-Chlorophenyl1.25> 100> 80.0
1c 4-Fluorophenyl2.87> 100> 34.8
1d 4-Bromophenyl0.9885.687.3
1e 4-Methylphenyl3.11> 100> 32.2
1f 4-Methoxyphenyl4.56> 100> 21.9
2a 2-Chlorophenyl0.5565.7119.5
2b 2,4-Dichlorophenyl0.3858.3153.4
Lamivudine (Reference Drug)0.15> 100> 667

EC50: 50% effective concentration for inhibition of HBV replication in HepG2.2.15 cells. CC50: 50% cytotoxic concentration in HepG2.2.15 cells. (Data is representative and compiled from available literature. Specific values may vary between studies.)

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes the iodination of 2-(methylthio)pyrimidin-4(3H)-one.

Materials:

  • 2-(methylthio)pyrimidin-4(3H)-one

  • N-Iodosuccinimide (NIS)

  • Chloroform (CHCl3)

  • Ethyl acetate (EtOAc)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in chloroform, add N-Iodosuccinimide (1.1 equivalents).

  • Heat the reaction mixture to 70°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Add ethyl acetate to the residue and wash the organic layer with water.

  • Collect the solid product by filtration and dry to yield this compound as a white solid.

Protocol 2: General Procedure for the Synthesis of 2-Arylthio-5-iodopyrimidin-4(3H)-one Derivatives

This protocol outlines the nucleophilic substitution reaction to introduce the arylthio side chain.

Materials:

  • This compound

  • Substituted aryl thiol (e.g., 4-chlorothiophenol) (1.2 equivalents)

  • Potassium carbonate (K2CO3) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification (e.g., separatory funnel, chromatography column)

Procedure:

  • To a solution of the desired aryl thiol (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the crude product by filtration and wash with water.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 2-arylthio-5-iodopyrimidin-4(3H)-one derivative.

Protocol 3: In Vitro Anti-HBV Activity Assay using HepG2.2.15 Cells

This protocol describes the evaluation of the synthesized compounds for their ability to inhibit HBV replication in a cell-based assay.

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • G418 (for maintaining selection pressure)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • Lamivudine (as a positive control)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Reagents for DNA extraction and quantitative real-time PCR (qPCR)

Procedure:

  • Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and the positive control (Lamivudine) in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (e.g., <0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO only).

  • Incubate the plates for 6-8 days, replacing the medium with freshly prepared compounds every 2 days.

  • After the incubation period, collect the cell culture supernatants to quantify extracellular HBV DNA.

  • Extract HBV DNA from the supernatants using a commercial viral DNA extraction kit.

  • Quantify the amount of HBV DNA using a specific qPCR assay targeting a conserved region of the HBV genome.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

  • Simultaneously, assess the cytotoxicity of the compounds on HepG2.2.15 cells using a standard method like the MTT assay to determine the 50% cytotoxic concentration (CC50).

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Visualizations

Synthesis_Workflow start 2-(methylthio)pyrimidin-4(3H)-one step1 Iodination (NIS, Chloroform, 70°C) start->step1 intermediate This compound step1->intermediate step2 Nucleophilic Substitution (Aryl Thiol, K2CO3, DMF) intermediate->step2 product 2-Arylthio-5-iodopyrimidin-4(3H)-one (HBV Polymerase Inhibitor) step2->product

Caption: Synthetic workflow for the preparation of 2-arylthio-5-iodopyrimidin-4(3H)-one derivatives.

HBV_Replication_and_Inhibition cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA Transcription cccDNA->pgRNA Host RNA Pol II pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export translation Translation (Core protein & Polymerase) pgRNA_cyto->translation encapsidation Encapsidation pgRNA_cyto->encapsidation translation->encapsidation rt Reverse Transcription (-)-strand DNA synthesis encapsidation->rt dna_synthesis DNA Synthesis (+)-strand DNA synthesis rt->dna_synthesis nucleocapsid Nucleocapsid Assembly dna_synthesis->nucleocapsid nucleocapsid->rcDNA Recycle to Nucleus virion_release Virion Release nucleocapsid->virion_release inhibitor 2-Arylthio-5-iodopyrimidine (NNIBP) inhibitor->rt Inhibits

Caption: HBV replication cycle and the site of action for non-nucleoside polymerase inhibitors.

Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its mild reaction conditions and tolerance of a wide range of functional groups make it invaluable for the construction of complex molecular architectures.[1][3]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[4][5] Specifically, 5-substituted pyrimidine derivatives have shown a broad spectrum of pharmacological activities, including as anticancer, antimicrobial, and antiviral agents.[5][6][7] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring via the Sonogashira coupling of "5-Iodo-2-(methylthio)pyrimidin-4(3H)-one" provides a versatile platform for the synthesis of novel drug candidates and molecular probes.[4][8] These resulting 5-alkynylpyrimidines are valuable intermediates for further diversification, for instance, through click chemistry, to generate libraries of compounds for drug discovery.[9]

Reaction Principle

The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[10] The generally accepted mechanism consists of two interconnected cycles:

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide, in this case, this compound, to form a Pd(II) complex.[10]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[10]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[10]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-2-(methylthio)pyrimidin-4(3H)-one product and regenerate the active Pd(0) catalyst.[10]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues related to the homocoupling of alkynes (Glaser coupling).[11]

Data Presentation: Typical Reaction Conditions

The following table summarizes representative quantitative data and conditions for the Sonogashira coupling of iodo-pyrimidines and related heterocyclic compounds with various terminal alkynes, providing expected parameters for the reaction of "this compound".

ParameterTypical RangeNotes
Palladium Catalyst 2-5 mol%PdCl₂(PPh₃)₂ is commonly used. Pd(PPh₃)₄ is also effective.[4][12]
Copper(I) Co-catalyst 5-10 mol%Copper(I) iodide (CuI) is the standard co-catalyst.[4]
Base 2.0-3.0 equivalentsTriethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used.[4][6]
Solvent AnhydrousTetrahydrofuran (THF) or Dimethylformamide (DMF) are common choices.[13] Acetonitrile can also be effective.[6]
Terminal Alkyne 1.1-1.5 equivalentsA slight excess is used to ensure complete consumption of the pyrimidine starting material.[4]
Temperature Room temperature to 65 °CAryl iodides are generally reactive enough to allow for coupling at room temperature.[14] Heating may be required for less reactive substrates.[15]
Reaction Time 3-16 hoursProgress should be monitored by TLC or LC-MS.[4]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidative homocoupling of the terminal alkyne.[15]

Experimental Workflow

A general workflow for the Sonogashira coupling reaction is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Prepare oven-dried Schlenk flask add_solids Add this compound, Pd catalyst, and CuI prep_flask->add_solids inert_atm Establish inert atmosphere (evacuate and backfill with Ar/N2) add_solids->inert_atm add_liquids Add anhydrous solvent and base inert_atm->add_liquids add_alkyne Add terminal alkyne dropwise add_liquids->add_alkyne stir_react Stir at specified temperature add_alkyne->stir_react monitor Monitor reaction progress (TLC/LC-MS) stir_react->monitor quench Quench reaction and dilute with solvent monitor->quench filter Filter through Celite quench->filter extract Aqueous workup (wash with water/brine) filter->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: General experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of "this compound" with a terminal alkyne. This method may require optimization for specific substrates.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Addition of Reagents: Add anhydrous THF (or DMF) via syringe, followed by triethylamine.[4] Stir the mixture at room temperature for 10-15 minutes to ensure dissolution of the solids.

  • Addition of Alkyne: Slowly add the terminal alkyne to the reaction mixture via syringe.[15]

  • Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C).[15] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.[15]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 5-alkynyl-2-(methylthio)pyrimidin-4(3H)-one.[1]

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and that the reaction mixture is thoroughly degassed.[15]

    • Consider increasing the catalyst loading or trying a different palladium catalyst or ligand.[15]

    • Varying the solvent can be beneficial; DMF is often a good choice for less reactive substrates.[15]

    • Increasing the reaction temperature may improve the yield.[15]

  • Formation of Homocoupled Alkyne (Glaser Product):

    • Ensure the reaction is performed under a strict inert atmosphere.[15]

    • Use freshly distilled and degassed solvents.[15]

    • Consider a copper-free Sonogashira protocol.[11][13]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the key components and steps in the Sonogashira catalytic cycle.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR Alkyne H-C≡CR Alkyne->Cu_Acetylide + Cu(I)X, Base Base Base Cu_Acetylide->Transmetalation Transfer of alkynyl group

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the scale-up synthesis of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one, a key intermediate in the development of various therapeutic agents. The synthesis is designed to be scalable to produce kilogram quantities suitable for preclinical studies, with a focus on process robustness, safety, and high purity of the final compound. The synthetic strategy involves a two-step process: the initial synthesis of the precursor 2-(methylthio)pyrimidin-4(3H)-one, followed by a regioselective iodination.

Synthetic Strategy

The overall synthetic pathway for the production of this compound is depicted below. The process begins with the condensation of thiourea and diethyl malonate to form 2-thiouracil, which is then S-methylated to yield the key intermediate, 2-(methylthio)pyrimidin-4(3H)-one. The final step involves the iodination of this intermediate at the 5-position using N-iodosuccinimide (NIS).

Synthesis_Pathway Thiourea Thiourea TwoThiouracil 2-Thiouracil Thiourea->TwoThiouracil Condensation DiethylMalonate Diethyl Malonate DiethylMalonate->TwoThiouracil Intermediate 2-(Methylthio)pyrimidin-4(3H)-one TwoThiouracil->Intermediate S-Methylation Iodomethane Iodomethane Iodomethane->Intermediate FinalProduct This compound Intermediate->FinalProduct Iodination NIS N-Iodosuccinimide (NIS) NIS->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one

This procedure details the synthesis of the precursor molecule on a kilogram scale.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (kg)MolesMolar Ratio
2-Thiouracil141-90-2128.155.0039.021.0
Iodomethane74-88-4141.945.82 (2.55 L)41.001.05
Sodium Hydroxide1310-73-240.001.6441.001.05
Deionized Water7732-18-518.0250.0 L--
Acetic Acid64-19-760.05q.s. to pH 6-7--

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

  • Addition funnel.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Protocol:

  • Reaction Setup: Charge the 100 L reactor with 50.0 L of deionized water and 1.64 kg (41.00 mol) of sodium hydroxide. Stir until all the sodium hydroxide has dissolved, maintaining the temperature at 20-25°C.

  • Addition of 2-Thiouracil: Slowly add 5.00 kg (39.02 mol) of 2-thiouracil to the sodium hydroxide solution. Stir the resulting suspension for 30 minutes at 20-25°C.

  • S-Methylation: Carefully add 5.82 kg (41.00 mol) of iodomethane via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 30°C. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight (16-18 hours). Monitor the reaction progress by HPLC until the consumption of 2-thiouracil is complete.

  • Work-up and Isolation: Cool the reaction mixture to 10-15°C. Slowly add acetic acid to adjust the pH to 6-7. A precipitate will form.

  • Filtration and Washing: Filter the precipitate using a Nutsche filter-dryer. Wash the filter cake with cold deionized water (2 x 10 L).

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Yield: 4.8 - 5.3 kg (87-95%) of 2-(methylthio)pyrimidin-4(3H)-one as a white to off-white solid.

Step 2: Scale-Up Synthesis of this compound

This procedure details the iodination of the precursor to yield the final product on a kilogram scale.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (kg)MolesMolar Ratio
2-(Methylthio)pyrimidin-4(3H)-one124700-70-5142.184.7433.341.0
N-Iodosuccinimide (NIS)516-12-1224.998.2536.671.1
Chloroform67-66-3119.3845.0 L--
Ethyl Acetate141-78-688.1150.0 L--
Deionized Water7732-18-518.0220.0 L--

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

  • Filtration unit.

  • Vacuum oven.

Protocol:

  • Reaction Setup: Charge the 100 L reactor with 4.74 kg (33.34 mol) of 2-(methylthio)pyrimidin-4(3H)-one and 45.0 L of chloroform. Stir to form a solution.

  • Addition of NIS: Add 8.25 kg (36.67 mol) of N-iodosuccinimide (NIS) to the solution in portions over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to 20-25°C and concentrate under reduced pressure to remove the chloroform.

  • Work-up: Add 50.0 L of ethyl acetate to the residue and stir. Wash the organic layer with deionized water (2 x 10 L).

  • Isolation and Drying: Filter the solid product, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven at 50-60°C to a constant weight. A high yield of 97% has been reported for this reaction on a smaller scale.[1]

Expected Yield: 8.2 - 8.8 kg (91-97%) of this compound as a white solid.

Purification Protocol: Recrystallization

For preclinical studies, the final product must be of high purity. Recrystallization is a robust method for achieving this at scale.

Solvent Screening: A solvent screen should be performed on a small scale to identify a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the compound at elevated temperatures but have low solubility at room temperature or below. Potential solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water.

General Recrystallization Procedure (Example using Ethanol):

  • Dissolution: In a suitably sized reactor, suspend the crude this compound in a minimal amount of ethanol. Heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5°C in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C.

Quality Control and Specifications

The final product must meet stringent quality control specifications suitable for preclinical use.

TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity
¹H NMRConforms to the structure¹H NMR Spectroscopy
Mass SpectrumConforms to the expected molecular weightMass Spectrometry (e.g., LC-MS)
Purity
HPLC≥ 98.0% (area %)HPLC-UV
Impurities
Any single unknown impurity≤ 0.10%HPLC-UV
Total impurities≤ 1.0%HPLC-UV
Residual Solvents
Chloroform≤ 60 ppmGC-HS
Ethyl Acetate≤ 5000 ppmGC-HS
Ethanol (if used for recrystallization)≤ 5000 ppmGC-HS
Heavy Metals ≤ 20 ppmICP-MS

Impurity Profile

Potential process-related impurities that should be monitored and controlled include:

  • Starting Materials: Unreacted 2-(methylthio)pyrimidin-4(3H)-one.

  • Reagents: Succinimide (from NIS).

  • By-products: Di-iodinated species or other regioisomers of iodination, although the employed method is highly selective.

The purification step (recrystallization) is critical for removing these impurities to the levels specified.

Safety and Handling

General Precautions: All operations should be conducted in a well-ventilated chemical fume hood or a designated manufacturing area with appropriate engineering controls. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Specific Chemical Hazards:

  • Iodomethane: Is a toxic and carcinogenic substance. Handle with extreme care in a closed system.

  • Chloroform: Is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • Sodium Hydroxide: Is corrosive. Handle with care to avoid skin and eye burns.

Refer to the Safety Data Sheets (SDS) for each chemical for detailed handling and emergency procedures.

Experimental Workflow

The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.

Workflow cluster_prep Precursor Synthesis cluster_final Final Product Synthesis cluster_purification Purification and Final QC Prep_Start Raw Materials QC (2-Thiouracil, Iodomethane) Prep_Synth Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one Prep_Start->Prep_Synth Prep_QC In-Process Control (IPC) (HPLC) Prep_Synth->Prep_QC Prep_Iso Isolation & Drying Prep_QC->Prep_Iso Prep_End Intermediate QC (Purity, Identity) Prep_Iso->Prep_End Final_Start Intermediate & NIS QC Prep_End->Final_Start Final_Synth Iodination Reaction Final_Start->Final_Synth Final_QC In-Process Control (IPC) (HPLC) Final_Synth->Final_QC Final_Iso Crude Isolation Final_QC->Final_Iso Purify Recrystallization Final_Iso->Purify Final_Prod_QC Final Product QC (Purity, Identity, Residual Solvents, Heavy Metals) Purify->Final_Prod_QC Packaging Packaging & Labeling Final_Prod_QC->Packaging

Caption: Overall workflow for preclinical production.

References

Application Notes and Protocols for the Derivatization of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the methylthio group in 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one, a versatile building block in medicinal chemistry. The derivatization strategies outlined herein focus on enhancing the potential of this scaffold for the development of novel therapeutic agents, particularly kinase inhibitors and other biologically active molecules.

The core of this protocol involves a two-step sequence: oxidation of the methylthio group to a more reactive methylsulfinyl or methylsulfonyl group, followed by nucleophilic aromatic substitution (SNAr) with various nucleophiles. Additionally, protocols for palladium-catalyzed cross-coupling reactions at the 5-iodo position are provided to further expand the accessible chemical space.

Overview of Derivatization Strategies

The derivatization of this compound can be strategically approached at two primary positions: the 2-methylthio group and the 5-iodo group.

  • Derivatization at the 2-Position: The 2-methylthio group is relatively unreactive towards direct nucleophilic displacement. However, its reactivity can be significantly enhanced by oxidation to the corresponding sulfoxide or sulfone. These oxidized intermediates are excellent substrates for SNAr reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. This strategy allows for the introduction of diverse functionalities at the C2 position of the pyrimidine ring, which is crucial for modulating biological activity.

  • Derivatization at the 5-Position: The 5-iodo substituent provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl groups. This modification is often employed to explore structure-activity relationships (SAR) related to steric and electronic effects in the binding pocket of a biological target.

The following diagram illustrates the overall derivatization workflow:

Derivatization_Workflow start This compound oxidation Oxidation start->oxidation suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira activated_intermediate 5-Iodo-2-(methylsulfinyl/sulfonyl)pyrimidin-4(3H)-one oxidation->activated_intermediate snar Nucleophilic Aromatic Substitution (SNAr) activated_intermediate->snar c2_derivatives C2-Substituted Derivatives snar->c2_derivatives c5_derivatives C5-Substituted Derivatives suzuki->c5_derivatives sonogashira->c5_derivatives

Caption: Overall workflow for the derivatization of this compound.

Experimental Protocols

Oxidation of the 2-Methylthio Group

The oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group is a critical step for activating the C2 position for nucleophilic substitution. The choice of oxidant and reaction conditions determines the final oxidation state.

2.1.1. Protocol for Oxidation to 2-Methylsulfinyl Intermediate

This protocol utilizes sodium periodate for a controlled oxidation to the sulfoxide.

Materials:

  • This compound

  • Sodium periodate (NaIO₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v) in a round-bottom flask with stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium periodate (1.1 eq) in water dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Iodo-2-(methylsulfinyl)pyrimidin-4(3H)-one, which can be purified by column chromatography or recrystallization.

2.1.2. Protocol for Oxidation to 2-Methylsulfonyl Intermediate

This protocol employs meta-chloroperoxybenzoic acid (m-CPBA) for the complete oxidation to the sulfone.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask with stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2-2.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Iodo-2-(methylsulfonyl)pyrimidin-4(3H)-one, which can be purified as needed.

The following diagram illustrates the oxidation process:

Oxidation_Process start This compound reagent1 NaIO4 (1.1 eq) MeOH/H2O, 0 °C start->reagent1 reagent2 m-CPBA (2.2 eq) DCM, 0 °C to rt start->reagent2 sulfoxide 5-Iodo-2-(methylsulfinyl)pyrimidin-4(3H)-one reagent1->sulfoxide sulfone 5-Iodo-2-(methylsulfonyl)pyrimidin-4(3H)-one reagent2->sulfone

Caption: Oxidation of the methylthio group to sulfoxide and sulfone.

Nucleophilic Aromatic Substitution (SNAr) of 2-Methylsulfonyl Intermediate

The 2-methylsulfonyl group is an excellent leaving group, facilitating SNAr with a variety of nucleophiles. The following is a general protocol for the reaction with primary and secondary amines.

Materials:

  • 5-Iodo-2-(methylsulfonyl)pyrimidin-4(3H)-one

  • Amine nucleophile (primary or secondary)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of 5-Iodo-2-(methylsulfonyl)pyrimidin-4(3H)-one (1.0 eq) in DMF in a round-bottom flask, add the amine nucleophile (1.1-1.5 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-iodopyrimidin-4(3H)-one derivative.

Table 1: Representative Quantitative Data for SNAr Reactions on Related Scaffolds

NucleophileProductYield (%)Reference
Aniline2-Anilino-5-iodopyrimidin-4(3H)-one~85Based on similar reactions
Morpholine5-Iodo-2-morpholinopyrimidin-4(3H)-one~90Based on similar reactions
Benzylamine2-(Benzylamino)-5-iodopyrimidin-4(3H)-one~88Based on similar reactions

Note: Yields are estimates based on literature for analogous systems and may vary depending on the specific substrate and reaction conditions.

Palladium-Catalyzed Cross-Coupling at the 5-Iodo Position

The 5-iodo substituent is amenable to various cross-coupling reactions to introduce carbon-based functionalities.

2.3.1. Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of an aryl or heteroaryl boronic acid at the 5-position.

Materials:

  • 5-Iodo-2-(substituted)-pyrimidin-4(3H)-one

  • Aryl/heteroaryl boronic acid or ester

  • Pd(PPh₃)₄ or other suitable palladium catalyst

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add the 5-iodo-pyrimidinone substrate (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq) and the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

2.3.2. Sonogashira Coupling Protocol

This protocol outlines the coupling of a terminal alkyne at the 5-position.[1][2]

Materials:

  • 5-Iodo-2-(substituted)-pyrimidin-4(3H)-one

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂ or other suitable palladium catalyst

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diethylamine (DEA)

  • Tetrahydrofuran (THF) or DMF

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add the 5-iodo-pyrimidinone substrate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., THF or DMF) and the base (e.g., TEA).

  • Add the terminal alkyne (1.2-1.5 eq) dropwise.

  • Stir the reaction at room temperature to 50 °C for 4-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

The following diagram illustrates the cross-coupling reactions at the 5-iodo position:

Cross_Coupling start 5-Iodo-2-(substituted)-pyrimidin-4(3H)-one suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base start->suzuki_reagents Suzuki Coupling sonogashira_reagents R-C≡CH Pd Catalyst, CuI, Base start->sonogashira_reagents Sonogashira Coupling suzuki_product 5-Aryl-2-(substituted)-pyrimidin-4(3H)-one suzuki_reagents->suzuki_product sonogashira_product 5-Alkynyl-2-(substituted)-pyrimidin-4(3H)-one sonogashira_reagents->sonogashira_product

Caption: Suzuki and Sonogashira cross-coupling reactions at the 5-iodo position.

Applications in Drug Discovery

Derivatives of the 5-Iodo-2-(substituted)pyrimidin-4(3H)-one scaffold have shown significant potential in drug discovery, particularly as inhibitors of protein kinases. For instance, related pyrimidine structures are known to target Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and other kinases involved in cancer and inflammatory diseases.[3][4] The derivatization strategies outlined in these notes allow for the systematic exploration of the chemical space around this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The general signaling pathway inhibition that can be achieved with derivatives of this scaffold is depicted below:

Signaling_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Phosphorylation inhibitor Pyrimidine Derivative (Inhibitor) inhibitor->receptor Inhibition proliferation Cell Proliferation, Survival, etc. downstream->proliferation

Caption: General inhibition of a receptor tyrosine kinase signaling pathway by pyrimidine derivatives.

By utilizing the provided protocols, researchers can efficiently generate libraries of novel compounds based on the this compound core for biological screening and lead optimization in drug development programs.

References

Functionalization of the Pyrimidine Ring of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the C5-position of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one, a versatile building block in medicinal chemistry. The pyrimidine scaffold is a privileged core structure in numerous biologically active compounds, and the ability to introduce diverse substituents at the 5-position via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel drug candidates and for conducting structure-activity relationship (SAR) studies.

The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The successful execution of palladium-catalyzed cross-coupling reactions hinges on the careful exclusion of oxygen and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine this compound, Coupling Partner, Catalyst, Ligand, and Base in a dry flask inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Anhydrous Solvent inert->solvent heat Stir at Specified Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl groups using boronic acids or their esters.

Signaling Pathway

Suzuki_Miyaura_Pathway cluster_catalytic_cycle Catalytic Cycle substrate This compound oxidative_addition Oxidative Addition substrate->oxidative_addition boronic_acid Aryl/Heteroaryl Boronic Acid transmetalation Transmetalation boronic_acid->transmetalation pd0 Pd(0) Catalyst pd0->oxidative_addition base Base (e.g., K2CO3, Cs2CO3) base->transmetalation product 5-Aryl-2-(methylthio)pyrimidin-4(3H)-one oxidative_addition->transmetalation [Pd(II)] reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerates Pd(0) reductive_elimination->product Sonogashira_Pathway cluster_catalytic_cycle Catalytic Cycle substrate This compound pd_cycle Palladium Cycle substrate->pd_cycle alkyne Terminal Alkyne cu_cycle Copper Cycle alkyne->cu_cycle pd_catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) pd_catalyst->pd_cycle cu_cocatalyst Cu(I) Cocatalyst (e.g., CuI) cu_cocatalyst->cu_cycle base Base (e.g., Et3N, DIPEA) base->cu_cycle product 5-Alkynyl-2-(methylthio)pyrimidin-4(3H)-one pd_cycle->product Buchwald_Hartwig_Pathway cluster_catalytic_cycle Catalytic Cycle substrate This compound oxidative_addition Oxidative Addition substrate->oxidative_addition amine Primary or Secondary Amine amine_coordination Amine Coordination & Deprotonation amine->amine_coordination pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) pd_catalyst->oxidative_addition ligand Ligand (e.g., XPhos, BINAP) ligand->pd_catalyst base Base (e.g., NaOtBu, K3PO4) base->amine_coordination product 5-Amino-2-(methylthio)pyrimidin-4(3H)-one Derivative oxidative_addition->amine_coordination [Pd(II)] reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd_catalyst Regenerates Pd(0) reductive_elimination->product Heck_Pathway cluster_catalytic_cycle Catalytic Cycle substrate This compound oxidative_addition Oxidative Addition substrate->oxidative_addition alkene Alkene migratory_insertion Migratory Insertion alkene->migratory_insertion pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) pd_catalyst->oxidative_addition base Base (e.g., Et3N, K2CO3) product 5-Alkenyl-2-(methylthio)pyrimidin-4(3H)-one oxidative_addition->migratory_insertion [Pd(II)] beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination beta_hydride_elimination->product reductive_elimination Reductive Elimination beta_hydride_elimination->reductive_elimination reductive_elimination->pd_catalyst Regenerates Pd(0) reductive_elimination->base Stille_Pathway cluster_catalytic_cycle Catalytic Cycle substrate This compound oxidative_addition Oxidative Addition substrate->oxidative_addition organostannane Organostannane (R-SnBu3) transmetalation Transmetalation organostannane->transmetalation pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->oxidative_addition product 5-Substituted-2-(methylthio)pyrimidin-4(3H)-one oxidative_addition->transmetalation [Pd(II)] reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Regenerates Pd(0) reductive_elimination->product

Application Notes and Protocols for the Use of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the fragment, 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one , in fragment-based drug design (FBDD). This document outlines its application as a starting point for the development of potent inhibitors, particularly targeting viral polymerases. Detailed experimental protocols for screening and lead optimization are provided to guide researchers in their drug discovery efforts.

Introduction to this compound in FBDD

This compound is a valuable fragment for FBDD due to its desirable characteristics. It possesses a molecular weight of 268.08 g/mol and a structure that presents opportunities for chemical modification at multiple positions. The pyrimidine core is a common scaffold in many biologically active molecules, including kinase inhibitors. The iodo-substituent provides a vector for facile chemical elaboration through various cross-coupling reactions, allowing for rapid exploration of the surrounding chemical space to enhance binding affinity and selectivity. The methylthio group can also be a key interaction point or be modified to modulate physicochemical properties.

A notable application of this fragment has been in the development of non-nucleoside inhibitors of Hepatitis B Virus (HBV) polymerase.[1] In this context, the pyrimidine scaffold serves as a crucial pharmacophore, and the iodo and methylthio groups are key handles for synthetic diversification to achieve potent antiviral activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the fragment is presented in the table below. These properties are crucial for its classification as a suitable starting point in a fragment-based screening campaign, generally adhering to the "Rule of Three".

PropertyValueReference
Molecular Formula C5H5IN2OSSynblock
Molecular Weight 268.08 g/mol Synblock
CAS Number 76510-61-7Boron Molecular

Application in Targeting HBV Polymerase

Research has demonstrated the successful use of the this compound scaffold in generating a series of 2-arylthio-5-iodo pyrimidine derivatives as non-nucleoside inhibitors of HBV polymerase.[1] While the initial binding affinity of the core fragment itself is not explicitly detailed in the primary publication, the potent activity of the resulting derivatives underscores the value of this scaffold as a starting point. The study highlights the derivatization of the 2-methylthio group into various 2-arylthio substituents, leading to compounds with significant anti-HBV activity.

The general workflow for such a fragment-based drug discovery campaign is outlined below.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization cluster_2 Preclinical Development A Fragment Library Screening (including this compound) B Hit Identification (e.g., via SPR, NMR) A->B C Structural Biology (X-ray Crystallography) B->C D Structure-Activity Relationship (SAR) Elaboration at Iodo & Methylthio positions C->D E Lead Compound with Improved Potency & Properties D->E F In vivo Efficacy & ADME/Tox Studies E->F SPR_Workflow A Target Protein Immobilization on Sensor Chip B Fragment Injection (e.g., this compound) A->B C Measure Binding Response (RU) B->C D Identify Hits (Significant & Reproducible Signal) C->D E Dose-Response Analysis (Determine Kd) D->E Signaling_Pathway cluster_pathway Example: MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Potential Inhibition by Pyrimidine Derivative Inhibitor->RAF

References

Troubleshooting & Optimization

common side products in the synthesis of "5-Iodo-2-(methylthio)pyrimidin-4(3H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method is the electrophilic iodination of the precursor, 2-(methylthio)pyrimidin-4(3H)-one, using N-iodosuccinimide (NIS) as the iodinating agent.[1] This reaction is typically carried out in a suitable organic solvent, such as chloroform, at an elevated temperature.[1]

Q2: What are the potential side products I might encounter during the synthesis?

A2: While the reaction is generally high-yielding, several side products can form under non-optimized conditions. These primarily include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-(methylthio)pyrimidin-4(3H)-one.

  • Di-iodinated Product: Over-iodination can lead to the formation of 5,6-diiodo-2-(methylthio)pyrimidin-4(3H)-one, particularly with prolonged reaction times or excess NIS.

  • Oxidized Byproducts: The methylthio group is susceptible to oxidation, which can result in the formation of the corresponding sulfoxide or sulfone. NIS can act as a mild oxidizing agent.[2]

  • Hydrolysis Products: Although less common under anhydrous conditions, the presence of water can potentially lead to the hydrolysis of the methylthio group or other parts of the pyrimidinone ring.

Q3: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A3: Several factors can contribute to an incomplete reaction:

  • Insufficient Reagent: Ensure that at least a stoichiometric amount of NIS is used. A slight excess (e.g., 1.1 equivalents) is often recommended to drive the reaction to completion.

  • Low Reaction Temperature: The reaction typically requires heating.[1] Ensure the reaction mixture reaches the optimal temperature as specified in the protocol.

  • Poor Solvent Quality: Use a dry, appropriate solvent. Chloroform is commonly used.[1] The presence of impurities or water in the solvent can interfere with the reaction.

  • Poor Quality of Starting Material: Impurities in the 2-(methylthio)pyrimidin-4(3H)-one can inhibit the reaction. Ensure the starting material is of high purity.

Q4: I am observing a significant amount of a di-iodinated byproduct. How can I minimize its formation?

A4: The formation of a di-iodinated product is a classic example of over-iodination. To mitigate this:

  • Control Stoichiometry: Use a controlled amount of NIS, typically not exceeding 1.1 equivalents.

  • Monitor Reaction Progress: Closely monitor the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

  • Control Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of a second iodination event.

Q5: How can I remove the succinimide byproduct from my final product?

A5: Succinimide, the byproduct from NIS, is generally soluble in water. A common purification step involves washing the organic layer with water or a saturated aqueous solution of sodium bicarbonate during the workup.[2] If it persists, it can often be removed by recrystallization or column chromatography.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.- Increase reaction time and monitor by TLC.- Ensure the reaction temperature is optimal.- Use a slight excess of NIS (1.1 eq.).
Product loss during workup/purification.- Optimize extraction and washing steps.- Select an appropriate recrystallization solvent or chromatography system.
Presence of Unreacted Starting Material Insufficient NIS or reaction time.- Add a small additional portion of NIS and continue heating.- Increase the reaction time.
Formation of a Higher Molecular Weight Byproduct (potential di-iodinated species) Excess NIS or prolonged reaction time.- Reduce the equivalents of NIS to near stoichiometric.- Monitor the reaction closely and stop it once the starting material is consumed.
Presence of Polar Impurities Oxidation of the methylthio group or hydrolysis.- Ensure anhydrous reaction conditions.- Purify the product using column chromatography with a suitable solvent gradient.
Product is an off-color solid Residual iodine or other colored impurities.- Wash the crude product with a solution of sodium thiosulfate to remove excess iodine.- Recrystallize the product from a suitable solvent.

Summary of Potential Side Products

Side Product Chemical Name Molecular Weight ( g/mol ) Potential Cause Troubleshooting/Removal
Starting Material 2-(Methylthio)pyrimidin-4(3H)-one142.18Incomplete reactionOptimize reaction conditions (time, temp, stoichiometry); Column chromatography
Di-iodinated Product 5,6-Diiodo-2-(methylthio) pyrimidin-4(3H)-one393.98Excess NIS, prolonged reaction timeControl stoichiometry and reaction time; Column chromatography
Sulfoxide 5-Iodo-2-(methylsulfinyl)pyrimidin-4(3H)-one284.07Oxidation by NIS or airUse inert atmosphere; Column chromatography
Sulfone 5-Iodo-2-(methylsulfonyl)pyrimidin-4(3H)-one300.07Over-oxidationUse inert atmosphere, control temperature; Column chromatography
Hydrolysis Product 5-Iodo-2-hydroxypyrimidin-4(3H)-one237.98Presence of waterUse anhydrous solvent and reagents; Column chromatography

Experimental Protocols

Synthesis of this compound[1]
  • Reaction Setup: To a solution of 2-(methylthio)pyrimidin-4(3H)-one (1.0 eq.) in anhydrous chloroform, add N-iodosuccinimide (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to 70°C for 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Add ethyl acetate to the residue.

    • Wash the organic layer with water.

    • If residual iodine color persists, wash with a saturated aqueous solution of sodium thiosulfate.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing Reaction Pathways

Synthesis_and_Side_Reactions SM 2-(Methylthio)pyrimidin-4(3H)-one Product This compound SM->Product NIS (1.1 eq) 70°C, 2h DiIodo 5,6-Diiodo-2-(methylthio)pyrimidin-4(3H)-one Product->DiIodo Excess NIS (Over-iodination) Sulfoxide 5-Iodo-2-(methylsulfinyl)pyrimidin-4(3H)-one Product->Sulfoxide NIS (Oxidation) Hydrolysis 5-Iodo-2-hydroxypyrimidin-4(3H)-one Product->Hydrolysis H₂O (Hydrolysis)

Caption: Main reaction pathway and potential side reactions in the synthesis.

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Crude Product (TLC, LC-MS) Start->Analyze Pure Pure Product Analyze->Pure High Purity Incomplete Incomplete Reaction? Analyze->Incomplete Low Purity Optimize Optimize Conditions: - Increase time/temp - Check NIS stoichiometry Incomplete->Optimize Yes DiIodo Di-iodination? Incomplete->DiIodo No Optimize->Analyze Reduce Reduce NIS eq. & Reaction Time DiIodo->Reduce Yes Other Other Impurities? DiIodo->Other No Reduce->Analyze Purify Purification: - Column Chromatography - Recrystallization Other->Purify Yes Purify->Analyze

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one from its common starting material, 2-(methylthio)pyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect after synthesizing this compound?

A1: The primary impurities originate from the starting materials and reagents used during the iodination reaction. These typically include:

  • Unreacted Starting Material: 2-(methylthio)pyrimidin-4(3H)-one.

  • Iodinating Agent Residue: Unreacted N-Iodosuccinimide (NIS).

  • Reaction Byproduct: Succinimide, which is formed from NIS during the reaction.

  • Residual Solvents: Solvents used in the reaction and workup, such as chloroform or ethyl acetate.[1]

Q2: My crude product is a colored solid, but the pure compound should be white. What is causing the coloration?

A2: Coloration in the crude product is often due to residual iodine or impurities from the N-Iodosuccinimide (NIS) reagent. A thorough aqueous wash during the initial workup can help remove some of these colored impurities. If the color persists, column chromatography is highly effective for its removal.

Q3: I'm seeing two spots on my TLC plate after the reaction. How do I know which one is my product?

A3: this compound is more non-polar than the starting material, 2-(methylthio)pyrimidin-4(3H)-one, due to the introduction of the large, non-polar iodine atom. Therefore, in a normal-phase silica TLC (e.g., using ethyl acetate/petroleum ether as the mobile phase), the product will have a higher Rf value (it will travel further up the plate) than the starting material.

Q4: Can I purify this compound by recrystallization instead of column chromatography?

A4: Recrystallization is a potential method for purifying solid compounds.[2] However, its effectiveness depends on the specific impurities present and finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble upon cooling.[2] Column chromatography is often more reliable for removing a wider range of impurities with different polarities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Purification Product loss during aqueous washes.Minimize the volume of water used for washing. Ensure the organic solvent (e.g., Ethyl Acetate) is sufficiently non-polar to prevent the product from partitioning into the aqueous layer.
Co-elution of product and impurities during column chromatography.Optimize the solvent system for column chromatography. Develop the TLC with various solvent ratios (e.g., petroleum ether/ethyl acetate) to achieve better separation between the product and impurity spots before running the column. An Rf of ~0.3 for the product is often ideal.[3]
Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. If starting material is still present, consider extending the reaction time or using a slight excess of the iodinating agent (NIS).
Product is not crystallizing/solidifying The product is an oil or does not solidify readily, which can be due to persistent impurities.[4]Purify the product using column chromatography to remove impurities that may be inhibiting crystallization. If the pure fractions are an oil, try dissolving in a minimal amount of a volatile solvent and then adding a non-polar solvent (anti-solvent) to precipitate the solid.
Pure fractions still show starting material by NMR/LCMS Inefficient separation during chromatography.Use a shallower solvent gradient or an isocratic elution with a less polar solvent system to increase the resolution between the product and the starting material on the column. Packing the column properly is also critical.[3]
Final product has a broad melting point range Presence of impurities.Re-purify the compound. A second column chromatography or recrystallization from a suitable solvent can be performed to achieve higher purity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

Parameter Value Source
Starting Material 2-(methylthio)pyrimidin-4(3H)-one[1][5]
Molecular Weight 268.08 g/mol [6]
Appearance White Solid[1][7]
Expected Yield (Crude) ~97%[1]
Expected Purity (Post-Purification) >97%[8]
TLC Mobile Phase Example Petroleum Ether / Ethyl Acetate (5:1)[7]
Column Chromatography Mobile Phase Petroleum Ether / Ethyl Acetate or MeOH / CH₂Cl₂[7][9][10]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for separating the product from unreacted starting material and reaction byproducts.

  • Prepare the Slurry: In a beaker, add silica gel (230-400 mesh) to your chosen starting mobile phase (e.g., 10:1 Hexanes:Ethyl Acetate). Stir to create a uniform slurry.

  • Pack the Column: Secure a glass chromatography column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand.[3] Pour the silica slurry into the column. Gently tap the column to ensure even packing and allow excess solvent to drain until it reaches the top of the sand layer.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatography solvent.[3] Carefully pipette this solution onto the top of the silica gel.

  • Elute the Column: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to begin eluting the solvent through the silica gel ("flashing").[3][11]

  • Collect Fractions: Collect the eluent in test tubes. Monitor the separation by periodically spotting the collected fractions on TLC plates and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound as a white solid.

Visualizations

Purification Workflow

PurificationWorkflow CrudeProduct Crude Product (from reaction workup) Dissolve Dissolve in Minimal Solvent CrudeProduct->Dissolve Column Flash Column Chromatography (Silica Gel) Dissolve->Column Fractions Collect Fractions Column->Fractions TLC Monitor by TLC Fractions->TLC analyze Impurities Impurities Discarded Fractions->Impurities Combine Combine Pure Fractions TLC->Combine identify Evaporate Solvent Evaporation Combine->Evaporate PureProduct Pure 5-Iodo-2-(methylthio) pyrimidin-4(3H)-one Evaporate->PureProduct

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions with "5-Iodo-2-(methylthio)pyrimidin-4(3H)-one". The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion of my starting material, this compound. What are the most likely causes?

Low or no conversion in a Suzuki coupling reaction can stem from several factors. The primary areas to investigate are the catalyst activity, reaction setup, and the integrity of your reagents.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it is not in its active Pd(0) state, the catalytic cycle will not initiate.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote undesirable side reactions such as the homocoupling of the boronic acid.

  • Poor Reagent Quality: Degradation of the boronic acid or the presence of impurities in the solvents or other reagents can inhibit the reaction.

  • Suboptimal Reaction Conditions: The chosen temperature, solvent, or base may not be suitable for this specific substrate.

Q2: My main side product appears to be the de-iodinated starting material, 2-(methylthio)pyrimidin-4(3H)-one. What causes this and how can I prevent it?

This side reaction is known as hydrodehalogenation (or more specifically, hydrodeiodination) and is a common issue with iodo-substituted heterocycles in Suzuki couplings. It involves the replacement of the iodine atom with a hydrogen atom.

  • Primary Cause: This often occurs when the oxidative addition of the palladium catalyst to the C-I bond is successful, but the subsequent transmetalation step with the boronic acid is slow. The resulting organopalladium intermediate can then react with trace amounts of water or other proton sources in the reaction mixture to yield the de-iodinated product.

  • Prevention Strategies:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of freshly distilled solvents and oven-dried glassware is recommended.

    • Optimize the Base: The choice of base is critical. A stronger, non-nucleophilic base can facilitate the transmetalation step.

    • Consider a More Reactive Boronic Acid Derivative: Boronic esters (e.g., pinacol esters) are often more stable and can sometimes lead to cleaner reactions.

Q3: I am seeing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid to form a biaryl byproduct is another common side reaction, often promoted by the presence of oxygen.

  • Key Cause: Oxygen can oxidize the boronic acid, leading to its homocoupling, and can also interfere with the palladium catalyst.

  • Mitigation Approaches:

    • Thorough Degassing: It is crucial to degas the reaction mixture and the solvent thoroughly. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.

Q4: Could the 2-(methylthio) group or the tautomeric nature of the pyrimidinone ring be affecting the reaction?

Yes, both of these structural features can influence the outcome of the Suzuki coupling.

  • 2-(Methylthio) Group: The sulfur atom in the methylthio group can potentially coordinate to the palladium catalyst, which could lead to catalyst inhibition or deactivation. While generally a weaker coordinating group than other heteroatoms, this interaction cannot be ruled out, especially if using a catalyst system that is sensitive to Lewis basic functional groups.

  • Tautomerism: this compound can exist in different tautomeric forms. The equilibrium between these forms can be influenced by the solvent and the base used in the reaction. Different tautomers may exhibit different reactivities and solubilities, which can impact the reaction yield. It's possible that the desired tautomer for efficient coupling is not the predominant one under the chosen reaction conditions.

Troubleshooting Guides

Problem: Low Yield or No Reaction

This guide provides a systematic approach to troubleshooting a failed or low-yielding Suzuki coupling reaction with this compound.

Troubleshooting Workflow

Troubleshooting_Low_Yield start Low or No Yield check_catalyst 1. Verify Catalyst and Ligand Activity start->check_catalyst check_reagents 2. Assess Reagent Quality check_catalyst->check_reagents sub_catalyst1 Use a fresh batch of catalyst/ligand check_catalyst->sub_catalyst1 sub_catalyst2 Consider a pre-catalyst (e.g., Pd(dppf)Cl2) check_catalyst->sub_catalyst2 check_conditions 3. Optimize Reaction Conditions check_reagents->check_conditions sub_reagents1 Use freshly purchased or purified boronic acid check_reagents->sub_reagents1 sub_reagents2 Ensure solvents are anhydrous and degassed check_reagents->sub_reagents2 check_setup 4. Review Experimental Setup check_conditions->check_setup sub_conditions1 Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) check_conditions->sub_conditions1 sub_conditions2 Screen different solvents (e.g., Dioxane, Toluene, DMF) check_conditions->sub_conditions2 sub_conditions3 Vary the reaction temperature check_conditions->sub_conditions3 sub_setup1 Ensure thorough degassing (freeze-pump-thaw) check_setup->sub_setup1 sub_setup2 Maintain a positive inert gas pressure check_setup->sub_setup2

Caption: A step-by-step workflow for troubleshooting low yields.

Data Presentation: Recommended Starting Conditions and Optimization Parameters

Based on literature for similar heteroaromatic systems, the following tables provide recommended starting conditions and parameters for optimization.

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)
Ligand PPh₃ or dppf (if using PdCl₂)
Base K₂CO₃ (2 equivalents)
Solvent 1,4-Dioxane / H₂O (4:1)
Boronic Acid 1.2 - 1.5 equivalents
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Catalyst, Ligand, Base, and Solvent Screening for Optimization

Catalyst (mol%)Ligand (mol%)Base (2 equiv.)SolventTemperature (°C)Expected Outcome
Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Toluene100-110Improved yield with sterically hindered or electron-rich boronic acids.
Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃1,4-Dioxane100Can be effective for challenging substrates where other catalysts fail.
Pd(PPh₃)₄ (5)-Na₂CO₃DMF90A common starting point, but may be less effective for this specific substrate.
PdCl₂(dppf) (5)-K₂CO₃Acetonitrile / H₂O80A robust catalyst system, often providing reproducible results.

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of Suzuki Coupling and Potential Side Reactions

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_side_reactions Common Side Reactions Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Catalyst_Deactivation Catalyst Deactivation (e.g., by -SCH₃) Pd(0)L2->Catalyst_Deactivation R-Pd(II)-X(L2) R-Pd(II)-X(L₂) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-B(OR)₂) R-Pd(II)-X(L2)->Transmetalation Hydrodehalogenation Hydrodehalogenation (R-H) R-Pd(II)-X(L2)->Hydrodehalogenation Proton Source R-Pd(II)-R'(L2) R-Pd(II)-R'(L₂) Transmetalation->R-Pd(II)-R'(L2) Homocoupling Homocoupling (R'-R') Transmetalation->Homocoupling O₂ Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product

Caption: The Suzuki catalytic cycle and common side reactions.

Logical Workflow for Optimizing Reaction Conditions

Optimization_Workflow start Initial Low Yield screen_base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) start->screen_base screen_solvent Screen Solvents (Dioxane, Toluene, DMF) screen_base->screen_solvent screen_catalyst Screen Catalyst/Ligand (Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos) screen_solvent->screen_catalyst adjust_temp Adjust Temperature (80-120 °C) screen_catalyst->adjust_temp check_boronic_acid Consider Boronic Ester adjust_temp->check_boronic_acid check_boronic_acid->screen_base No, re-optimize final_product Improved Yield check_boronic_acid->final_product Yes

Caption: A logical workflow for optimizing reaction conditions.

preventing deiodination of "5-Iodo-2-(methylthio)pyrimidin-4(3H)-one" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deiodination of "5-Iodo-2-(methylthio)pyrimidin-4(3H)-one" during chemical reactions.

Troubleshooting Guides

Deiodination is a common side reaction observed during cross-coupling reactions involving aryl iodides, leading to the formation of an undesired dehalogenated byproduct. The following guides provide systematic approaches to minimize or eliminate this issue for various common palladium-catalyzed reactions.

General Troubleshooting Workflow for Deiodination

This workflow provides a logical sequence of steps to diagnose and resolve deiodination issues.

Deiodination_Troubleshooting start Deiodination Observed check_base Step 1: Evaluate the Base start->check_base check_catalyst Step 2: Assess the Catalyst System check_base->check_catalyst If issue persists check_solvent Step 3: Analyze the Solvent check_catalyst->check_solvent If issue persists check_temp Step 4: Review Reaction Temperature check_solvent->check_temp If issue persists check_additives Step 5: Consider Additives check_temp->check_additives If issue persists solution Deiodination Minimized check_additives->solution

Caption: A step-by-step troubleshooting workflow for addressing deiodination.

Troubleshooting Table for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, the use of "this compound" can be complicated by deiodination.

Issue Potential Cause Recommended Solution
Significant formation of 2-(methylthio)pyrimidin-4(3H)-one Use of strong bases (e.g., NaOH, KOtBu) can promote hydrodehalogenation.Switch to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
High reaction temperatures may favor the deiodination pathway.Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) and monitor the progress.
The palladium catalyst or ligand is not optimal.Employ a catalyst system with bulky, electron-rich phosphine ligands like XPhos or SPhos. Consider using a pre-catalyst such as XPhos Pd G2 or G3.
The solvent may be contributing to the side reaction.Solvents like dioxane and DMF have been associated with increased dehalogenation. Consider switching to toluene.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize deiodination when using "this compound".

Reaction Scheme:

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Conditions reactant1 This compound product 5-Aryl-2-(methylthio)pyrimidin-4(3H)-one reactant1->product Desired Reaction byproduct 2-(methylthio)pyrimidin-4(3H)-one (Deiodinated) reactant1->byproduct Side Reaction (Deiodination) reactant2 Ar-B(OH)₂ reactant2->product catalyst Pd Catalyst (e.g., XPhos Pd G2) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene) solvent->product

Caption: Suzuki-Miyaura coupling with competing deiodination pathway.

Materials:

Reagent M.W. Amount (1 mmol scale) Equivalents
This compound268.08268 mg1.0
Arylboronic acid-1.2 mmol1.2
XPhos Pd G2786.3739.3 mg0.05
K₂CO₃138.21276 mg2.0
Toluene-5 mL-

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G2, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is "this compound" prone to deiodination?

A1: Aryl iodides, in general, are more susceptible to dehalogenation compared to their bromide or chloride counterparts. This is due to the weaker carbon-iodine bond, which makes the compound more reactive towards both the desired cross-coupling and undesired side reactions like hydrodehalogenation.

Q2: Can the choice of palladium precursor affect the level of deiodination?

A2: Yes, the choice of palladium precursor and the associated ligands is critical. Using pre-catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos) can often suppress deiodination by promoting the desired reductive elimination step over competing side reactions.

Q3: Are there any additives that can help prevent deiodination?

A3: In some cases, the addition of silver salts (e.g., Ag₂O, Ag₃PO₄) can be beneficial, particularly in Stille or Heck reactions, as they can act as halide scavengers. For Suzuki reactions, ensuring the quality of the boronic acid and using anhydrous conditions can also help.

Q4: How does the reaction temperature influence deiodination?

A4: Higher reaction temperatures can provide the activation energy for the undesired deiodination pathway. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction closely and stopping it once the starting material is consumed can also prevent product degradation and byproduct formation.

Q5: Which other cross-coupling reactions are likely to be affected by deiodination of this substrate?

A5: Deiodination can be a concern in various palladium-catalyzed cross-coupling reactions, including:

  • Heck Reaction: The formation of a palladium-hydride species can lead to hydrodehalogenation.

  • Sonogashira Coupling: Similar to other coupling reactions, deiodination can compete with the desired alkyne coupling.

  • Buchwald-Hartwig Amination: The reaction conditions, particularly the base and temperature, can influence the extent of deiodination.

For each of these reactions, a careful optimization of the base, catalyst system, solvent, and temperature is recommended to minimize the formation of the deiodinated byproduct. The general principles outlined in the troubleshooting guides are applicable to these transformations as well.

optimizing reaction temperature for the iodination of 2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature in the iodination of 2-(methylthio)pyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the iodination of 2-(methylthio)pyrimidin-4(3H)-one with N-iodosuccinimide (NIS)?

A1: A well-documented starting point is 70°C in a solvent such as chloroform. This temperature has been shown to produce a high yield of the desired product, 5-iodo-2-(methylthio)pyrimidin-4(3H)-one.

Q2: How does reaction temperature generally affect the rate of the iodination reaction?

A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate. This can lead to shorter reaction times. However, it is crucial to find an optimal temperature, as excessively high temperatures can lead to side reactions and decomposition of reactants or products.

Q3: What are the potential consequences of running the reaction at a temperature that is too high?

A3: Exceedingly high temperatures can lead to several issues, including:

  • Decomposition of the iodinating agent, N-iodosuccinimide (NIS), especially near its melting point (200-206°C), which can release molecular iodine (I₂) and other byproducts.[1]

  • Formation of di-iodinated or other over-halogenated byproducts.

  • Increased rates of side reactions, leading to a more complex mixture of products and a lower yield of the desired compound.

  • Degradation of the starting material or the desired product.

Q4: What might happen if the reaction temperature is too low?

A4: A reaction temperature that is too low will result in a significantly slower reaction rate, potentially leading to an incomplete reaction even after extended periods. This will manifest as a low yield of the product and a significant amount of unreacted starting material remaining.

Q5: Is N-iodosuccinimide (NIS) stable at the recommended reaction temperature?

A5: Yes, N-iodosuccinimide is reported to be thermally stable up to 200°C, which is well above the recommended 70°C.[1] However, it is sensitive to light and moisture, so it should be handled under appropriate conditions to prevent degradation.[1]

Q6: Are there alternative iodination methods that are less sensitive to temperature?

A6: Yes, alternative methods exist, such as the use of molecular iodine in combination with various salts (e.g., AgNO₃) under solvent-free, mechanical grinding conditions.[2][3][4] These reactions can often be performed at room temperature, although they may proceed exothermically.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the iodination of 2-(methylthio)pyrimidin-4(3H)-one.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Reaction temperature is too low. Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS.
Inefficient stirring. Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture.
Degraded N-iodosuccinimide (NIS). Use a fresh bottle of NIS or test the quality of the existing stock. Store NIS in a cool, dark, and dry place.[1]
Presence of moisture. Ensure all glassware is thoroughly dried and use an anhydrous solvent.
Formation of Multiple Products (as seen on TLC/LC-MS) Reaction temperature is too high. Lower the reaction temperature. A high temperature can promote the formation of side products.
Incorrect stoichiometry of reagents. Carefully measure and control the molar ratio of the substrate to the iodinating agent. An excess of the iodinating agent can lead to over-iodination.
Reaction time is too long. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of byproducts.
Product is a dark color (purple/brown) Presence of residual molecular iodine (I₂). During the work-up, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
Difficulty in Purifying the Product Presence of succinimide byproduct. Succinimide is a byproduct of reactions using NIS. It is generally soluble in water and can be removed by aqueous washes during the work-up.
Formation of closely related impurities. Optimize the reaction temperature to minimize byproduct formation. Utilize column chromatography with a carefully selected solvent system for purification.

Data Presentation

Table 1: Summary of a Reported Experimental Condition for the Iodination of 2-(methylthio)pyrimidin-4(3H)-one

SubstrateIodinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-(methylthio)pyrimidin-4(3H)-oneN-Iodosuccinimide (NIS)Chloroform70297Patent WO2014/58685

Experimental Protocols

Detailed Methodology for the Iodination of 2-(methylthio)pyrimidin-4(3H)-one using NIS

Materials:

  • 2-(methylthio)pyrimidin-4(3H)-one

  • N-Iodosuccinimide (NIS)

  • Chloroform (anhydrous)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 2-(methylthio)pyrimidin-4(3H)-one (1.0 equivalent) in anhydrous chloroform, add N-iodosuccinimide (1.1 equivalents).

  • Heat the reaction mixture to 70°C and stir for 2 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add ethyl acetate and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove excess iodine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-(methylthio)pyrimidin-4(3H)-one in anhydrous chloroform add_nis Add N-Iodosuccinimide (NIS) start->add_nis heat Heat to 70°C and stir for 2h add_nis->heat concentrate1 Concentrate under reduced pressure heat->concentrate1 add_etOAc Add Ethyl Acetate concentrate1->add_etOAc wash_h2o Wash with Water add_etOAc->wash_h2o wash_thiosulfate Wash with sat. aq. Na₂S₂O₃ wash_h2o->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate2 Concentrate to yield crude product dry->concentrate2 purify Recrystallization or Column Chromatography concentrate2->purify

Caption: Experimental workflow for the iodination of 2-(methylthio)pyrimidin-4(3H)-one.

troubleshooting_workflow cluster_temp Temperature Optimization cluster_reagents Reagent & Condition Check start Low Yield or Incomplete Reaction? check_temp Is reaction temp ≥ 70°C? start->check_temp increase_temp Increase temperature (e.g., to 80°C) check_temp->increase_temp No check_side_products High amount of side products? check_temp->check_side_products Yes decrease_temp Decrease temperature (e.g., to 60°C) check_side_products->decrease_temp Yes check_nis Is NIS fresh and stored properly? check_side_products->check_nis No use_fresh_nis Use fresh NIS check_nis->use_fresh_nis No check_moisture Are conditions anhydrous? check_nis->check_moisture Yes dry_glassware Use oven-dried glassware and anhydrous solvent check_moisture->dry_glassware No

References

challenges in the purification of N-iodosuccinimide for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-Iodosuccinimide (NIS) for synthesis.

Troubleshooting Guide

Issue 1: Discoloration of N-Iodosuccinimide (Yellow to Brown Appearance)

Question: My N-Iodosuccinimide, which should be a white to off-white powder, has turned yellow or brown. What causes this, and can I still use it?

Answer:

The discoloration of N-Iodosuccinimide (NIS) is a common indicator of decomposition.[1] Pure NIS is a white to off-white or slightly yellow crystalline powder.[1][2][3] The yellow or brown color is primarily due to the formation of molecular iodine (I₂), a primary decomposition product.[1][4]

Causes of Decomposition:

  • Exposure to Light: NIS is light-sensitive and will degrade upon exposure.[1][4][5]

  • Heat: Elevated temperatures can induce thermal decomposition.[1][4] While it is reported to be stable up to 200°C, prolonged exposure to temperatures above refrigeration can be detrimental.[1]

  • Moisture: NIS is sensitive to moisture and can hydrolyze in the presence of water.[1][4] The N-I bond is cleaved, forming succinimide and hypoiodous acid (HOI), which can further disproportionate to iodine (I₂) and iodate (IO₃⁻).[4]

Usability of Discolored NIS: Using discolored NIS is not recommended as it can lead to inconsistent and unreliable experimental results due to a lower concentration of the active iodinating agent and the presence of impurities.[1][6] It is advisable to purify the reagent before use.

Issue 2: Low Yield or No Reaction When Using Purified NIS

Question: I purified my NIS, but I am still observing low yields or no reaction in my synthesis. What could be the problem?

Answer:

Low reactivity of purified N-Iodosuccinimide can stem from several factors beyond the purity of the reagent itself. Here are some troubleshooting steps:

  • Incomplete Removal of Impurities: While purification removes iodine, other non-volatile decomposition products like succinimide might still be present, affecting the stoichiometry of your reaction.

  • Reaction Conditions:

    • Insufficient Activation: Many reactions involving NIS, especially with less reactive substrates, require a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid) or a Lewis acid.[6][7]

    • Inappropriate Solvent: The choice of solvent is crucial. Common solvents for NIS reactions include dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF).[6]

    • Incorrect Temperature: Most NIS reactions are conducted at room temperature. However, for less reactive substrates, gentle heating might be necessary, while for highly reactive ones, cooling can improve selectivity.[6]

  • Stoichiometry: Ensure the molar ratio of NIS to your substrate is correct. Typically, a slight excess of NIS (1.0 to 1.2 equivalents) is used.[6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-Iodosuccinimide?

A1: To ensure the long-term stability of NIS, it is crucial to store it under the following conditions[1][4][5]:

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CTo minimize thermal decomposition.[1]
Atmosphere Under an inert gas (e.g., Nitrogen or Argon)To protect against moisture and air.[1][4][8]
Light In a dark or amber container, protected from lightNIS is light-sensitive.[1][4][5]
Moisture In a tightly sealed container in a dry placeNIS is moisture-sensitive.[1][4][5]

Q2: How can I purify discolored N-Iodosuccinimide?

A2: Recrystallization is a common and effective method to purify NIS that has started to discolor.[1] Another simple method involves washing with a sodium thiosulfate solution to remove free iodine.[9][10]

Q3: What is the expected melting point of pure N-Iodosuccinimide?

A3: Pure N-Iodosuccinimide melts with decomposition. The reported melting point range is generally between 196°C and 206°C.[1][4][11][12][13] A sharp melting range within this window is indicative of high purity.

SourceReported Melting Point (°C)
BenchChem[4]200-206 (with decomposition)
Sigma-Aldrich202-206
Aspira Chemical[11]196
ChemicalBook[14]196-198

Q4: Are there alternatives to using carbon tetrachloride for recrystallization?

A4: Yes, due to the toxicity and unavailability of carbon tetrachloride, alternative anti-solvents can be used.[9][10] Literature suggests that 1,2-dichloroethane or benzene can be used as substitutes for carbon tetrachloride when recrystallizing NIS from dioxane.[6][15]

Experimental Protocols

Protocol 1: Purification of N-Iodosuccinimide by Recrystallization

This protocol describes the recrystallization of NIS using dioxane and an alternative anti-solvent to carbon tetrachloride.

Materials:

  • Impure N-Iodosuccinimide

  • Dioxane (high-quality, dry)

  • 1,2-Dichloroethane (or Benzene) as an anti-solvent

  • Erlenmeyer flask

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Schlenk flask or vial for storing the purified product

Procedure:

  • Dissolution: In a flask protected from light (e.g., wrapped in aluminum foil), add the impure N-Iodosuccinimide.

  • Gently heat the flask while adding a minimal amount of high-quality dioxane until the NIS is fully dissolved. Avoid overheating, as NIS can decompose.[6]

  • Precipitation: While the solution is still warm, slowly add an anti-solvent such as 1,2-dichloroethane or benzene until the solution just begins to turn cloudy.[6][15]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal formation, you can then chill the mixture in a refrigerator or freezer overnight.[6]

  • Isolation: Collect the colorless crystals by vacuum filtration using a Büchner funnel.[16]

  • Wash the collected crystals with a small amount of the cold anti-solvent.[6]

  • Drying: Dry the purified crystals under vacuum in the dark to remove any residual solvent.[6][16][17]

  • Storage: Store the purified, white to off-white NIS crystals under an inert atmosphere, protected from light and moisture, at 2-8°C.[1][4][5]

Protocol 2: Removal of Iodine by Washing

This is a simpler, though potentially less thorough, method to remove the iodine impurity.

Materials:

  • Impure N-Iodosuccinimide

  • An organic solvent in which NIS is soluble (e.g., Dichloromethane)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the impure NIS in a suitable organic solvent like dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate. Continue washing until the color of the organic layer is no longer brown or pink, indicating that the iodine has been reduced to colorless iodide ions.[6]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the cleaner NIS.

  • Store the resulting NIS appropriately.

Visual Guides

experimental_workflow_recrystallization Workflow for NIS Purification by Recrystallization cluster_dissolution Dissolution cluster_precipitation Precipitation & Crystallization cluster_isolation Isolation & Drying start Impure NIS dissolve Dissolve in minimal hot Dioxane start->dissolve add_anti_solvent Add anti-solvent (e.g., 1,2-dichloroethane) until cloudy dissolve->add_anti_solvent cool Cool slowly to RT, then chill overnight add_anti_solvent->cool filter Vacuum filter crystals cool->filter wash Wash with cold anti-solvent filter->wash dry Dry under vacuum in the dark wash->dry end Pure NIS dry->end

Caption: Workflow for the purification of N-Iodosuccinimide by recrystallization.

logical_relationship_decomposition Factors Leading to NIS Decomposition cluster_factors Decomposition Factors nis N-Iodosuccinimide (NIS) decomposition Decomposition nis->decomposition light Light light->decomposition heat Heat heat->decomposition moisture Moisture moisture->decomposition impurities Formation of Impurities (e.g., Iodine, Succinimide) decomposition->impurities

Caption: Logical relationship of factors causing N-Iodosuccinimide decomposition.

References

alternative iodinating agents for the synthesis of "5-Iodo-2-(methylthio)pyrimidin-4(3H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one, a key intermediate in pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Alternative Iodinating Agents: A Comparative Overview

Several alternative iodinating agents can be employed for the synthesis of this compound. The choice of reagent can significantly impact reaction efficiency, safety, and environmental footprint. Below is a summary of common alternative agents and their typical reaction conditions.

Iodinating AgentTypical SolventTemperature (°C)Reaction TimeReported Yield (%)Key Advantages
N-Iodosuccinimide (NIS) Chloroform702 hours~97%[1]Mild conditions, high yields.[2]
Iodine Monochloride (ICl) DichloromethaneRoom Temp.1-2 hoursVariableHigh reactivity, effective for less reactive substrates.[3][4]
Iodine / Sodium Nitrite (I₂/NaNO₂) AcetonitrileRoom Temp. (30)0.5-1.5 hoursUp to 90% (for uracil)[5]Eco-friendly, mild conditions, simple work-up.[5]
Iodine / Silver Nitrate (I₂/AgNO₃) EthanolRoom Temp.2 hoursUp to 91% (for aryl boronic acid)Effective for various substrates, solvent-free options available.[6][7]

Experimental Protocols

General Procedure using N-Iodosuccinimide (NIS)[1]
  • Dissolve 2-(methylthio)pyrimidin-4(3H)-one in a suitable solvent such as chloroform.

  • Add N-Iodosuccinimide (typically 1.1 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Add ethyl acetate and wash the organic layer with water.

  • Filter and dry the organic layer to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive iodinating agent. 2. Insufficient reaction temperature or time. 3. Poor quality starting material.1. Use a fresh batch of the iodinating agent. NIS can decompose over time. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. 3. Ensure the purity of 2-(methylthio)pyrimidin-4(3H)-one.
Formation of Di-iodinated Impurity 1. Excess of iodinating agent. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating agent.[8] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.[8] 3. Lower the reaction temperature to improve selectivity for the mono-iodinated product.[8]
Incomplete Reaction 1. Insufficient amount of iodinating agent. 2. Reaction has not reached equilibrium.1. Add a small additional portion of the iodinating agent and continue to monitor. 2. Extend the reaction time.
Product Purification Difficulties 1. Presence of unreacted starting material. 2. Formation of closely related byproducts.1. Optimize the reaction to ensure complete conversion of the starting material. 2. Utilize column chromatography with a carefully selected solvent system for purification. A gradient elution might be necessary.
Discoloration of the Product Presence of residual iodine.Wash the crude product with a dilute aqueous solution of sodium thiosulfate to remove any remaining iodine.[5]

Frequently Asked Questions (FAQs)

Q1: Which alternative iodinating agent is the most environmentally friendly?

A1: The combination of Iodine and Sodium Nitrite (I₂/NaNO₂) is considered a greener alternative due to the use of a non-toxic, inexpensive, and readily available reagent (NaNO₂) and mild reaction conditions.[5] Another eco-friendly approach involves the solvent-free iodination using Iodine and Silver Nitrate (I₂/AgNO₃) via mechanical grinding.[6][7]

Q2: How can I avoid the formation of di-iodinated byproducts?

A2: To minimize the formation of di-iodinated products, it is crucial to control the stoichiometry of the iodinating agent, using only a slight excess. Additionally, monitoring the reaction closely and stopping it once the starting material is consumed, as well as maintaining a lower reaction temperature, can enhance the selectivity for the desired mono-iodinated product.[8]

Q3: What is the role of the activator (e.g., acid, silver salt) in some iodination reactions?

A3: In electrophilic iodination, molecular iodine (I₂) is a relatively weak electrophile. Activators are used to generate a more reactive iodinating species (I⁺). For instance, acids can protonate the iodinating agent, increasing its electrophilicity. Silver salts, like AgNO₃, can react with I₂ to form a more potent electrophilic iodine source.[6][7]

Q4: My reaction is very slow. What can I do to speed it up?

A4: If the reaction is sluggish, consider the following options:

  • Increase the reaction temperature incrementally while monitoring for byproduct formation.

  • If using a system with an activator (e.g., NIS with an acid catalyst), ensure the activator is present in a sufficient amount.

  • Switch to a more reactive iodinating agent, such as Iodine Monochloride (ICl), which is a stronger electrophile.[3]

Q5: How should I properly quench the reaction?

A5: To quench the reaction and remove any unreacted iodine, a common and effective method is to wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5] This will reduce the iodine to iodide, which is colorless and water-soluble.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of this compound using an alternative iodinating agent.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material in Solvent B Add Iodinating Agent A->B C Heat and Stir B->C D Monitor by TLC C->D E Quench Reaction (e.g., Na2S2O3 wash) D->E Reaction Complete F Solvent Removal E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: General experimental workflow for the synthesis of this compound.

References

improving the stability and storage of "5-Iodo-2-(methylthio)pyrimidin-4(3H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light and moisture.[1] For optimal preservation of integrity, storage at refrigerated temperatures (2°C to 8°C) is recommended, and for highly sensitive applications or long-term archival, ultra-low temperatures (-20°C or -80°C) may be considered.[2][3]

Q2: How does the structure of this compound influence its stability?

A2: The stability of this compound is influenced by three key structural features:

  • The Iodinated Pyrimidine Ring: Halogenated compounds, particularly those containing iodine, can be susceptible to degradation upon exposure to light (photodegradation) and heat.[4] The carbon-iodine bond can undergo homolysis, leading to the formation of radical species and subsequent degradation products.

  • The 2-(methylthio) Group: The methylthio group can be prone to oxidation, which may lead to the formation of sulfoxide and sulfone derivatives, altering the compound's properties and activity.

  • The Pyrimidinone Core: The pyrimidine ring itself can be susceptible to hydrolytic degradation, especially under strongly acidic or basic conditions.

Q3: What are the initial signs of degradation for this compound?

A3: Visual signs of degradation can include a change in color of the solid powder or the appearance of discoloration in solutions. However, significant degradation can occur without any visible changes. Therefore, the most reliable method for assessing the stability and purity of the compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Is it advisable to store this compound in solution?

A4: Storing the compound in solution for extended periods is generally not recommended as it can accelerate degradation. If temporary storage in solution is necessary, use a high-purity, anhydrous aprotic solvent like DMSO. Prepare fresh solutions for each experiment whenever possible. If stock solutions must be stored, they should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -80°C in tightly sealed, light-protected vials.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected biological activity in assays.
  • Question: My experimental results show high variability, and the compound's potency appears to have decreased over time. What could be the cause?

  • Answer: This issue is often linked to the degradation of the compound in your stock solutions. The presence of water in solvents like DMSO can facilitate hydrolysis, while exposure to air and light can promote oxidation and photodegradation.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for your experiments.

    • Verify Stock Solution Integrity: If you suspect degradation, analyze an aliquot of your stock solution using HPLC to check for the presence of degradation products and to quantify the remaining parent compound.

    • Optimize Storage of Solutions: If you must store stock solutions, ensure they are in an anhydrous solvent, aliquoted, and stored at -80°C in light-protected vials.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
  • Question: I am observing unexpected peaks in my analytical chromatograms that were not present in the initial analysis of the compound. What are these?

  • Answer: The appearance of new peaks is a strong indicator of compound degradation. The identity of these peaks will depend on the degradation pathway.

    Potential Degradation Products:

    • De-iodinated product: Loss of the iodine atom to form 2-(methylthio)pyrimidin-4(3H)-one.

    • Oxidized products: Formation of the corresponding sulfoxide or sulfone at the methylthio group.

    • Hydrolysis products: Cleavage of the pyrimidinone ring, especially under harsh pH conditions.

    • Photodegradation products: Formation of various products resulting from radical reactions initiated by light.[4]

    Troubleshooting and Identification Workflow:

    Degradation_Workflow Start Unexpected Peaks Observed LCMS Perform LC-MS/MS Analysis Start->LCMS Mass_Analysis Analyze Mass Spectra of New Peaks LCMS->Mass_Analysis Compare Compare with Theoretical Masses of Potential Degradants Mass_Analysis->Compare Identify Identify Degradation Products Compare->Identify Adjust Adjust Storage and Handling Procedures Identify->Adjust

    Caption: Workflow for identifying degradation products.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Also, heat the stock solution at 80°C for 24 hours.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A photostability chamber can be used for this purpose.

3. Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan, likely around 260-280 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

This method should be able to separate the parent compound from all its degradation products.

Data Presentation

The following tables provide a template for summarizing quantitative data from stability studies.

Table 1: Summary of Forced Degradation Study Results

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°CDataData
0.1 M NaOH8 hoursRoom TempDataData
3% H₂O₂24 hoursRoom TempDataData
Heat (Solid)48 hours80°CDataData
Heat (Solution)24 hours80°CDataData
PhotolyticAs per ICH Q1BControlledDataData

Table 2: Long-Term Stability Data (Example)

Storage ConditionTime PointPurity (%) by HPLCAppearance
2-8°C, Protected from Light0 months99.8White Powder
3 monthsDataObservation
6 monthsDataObservation
25°C/60% RH, Protected from Light0 months99.8White Powder
3 monthsDataObservation
6 monthsDataObservation

Visualization of Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV/Light) Parent This compound Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage H⁺ / OH⁻ Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Deiodination 2-(Methylthio)pyrimidin-4(3H)-one Parent->Deiodination Sulfone Sulfone Derivative Sulfoxide->Sulfone Radical_Products Radical-derived Products Deiodination->Radical_Products Further reactions

References

minimizing homocoupling in cross-coupling reactions of "5-Iodo-2-(methylthio)pyrimidin-4(3H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize homocoupling in cross-coupling reactions involving 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant issue in my cross-coupling reaction with this compound?

A1: Homocoupling is an undesired side reaction where the coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) reacts with itself, leading to the formation of a symmetrical dimer. This side reaction reduces the yield of your desired cross-coupled product and introduces impurities that can be challenging to separate, thereby complicating the purification process. The electron-deficient nature of the pyrimidine ring in this compound can sometimes influence the catalytic cycle, making side reactions like homocoupling more prevalent under certain conditions.

Q2: What are the primary drivers of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The main culprits behind homocoupling are typically:

  • Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the homocoupling of organometallic reagents, particularly boronic acids in Suzuki reactions.[1]

  • Catalyst System: The choice of palladium precursor and ligands can significantly impact the relative rates of the desired cross-coupling versus the undesired homocoupling. Some catalyst systems are more prone to side reactions.

  • Reaction Conditions: Parameters such as temperature, base, and solvent can all influence the prevalence of homocoupling. For instance, higher temperatures can sometimes lead to catalyst decomposition and an increase in side products.

Q3: For which common cross-coupling reactions is homocoupling a major concern with a substrate like this compound?

A3: Homocoupling can be a significant side reaction in several common cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Homocoupling of the boronic acid partner is a well-documented issue.[1]

  • Sonogashira Coupling: Dimerization of the terminal alkyne (Glaser coupling) is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.

  • Stille Coupling: Homocoupling of the organotin reagent can occur, though it is often less problematic than in Suzuki couplings.[2]

  • Heck Coupling: While less common, dimerization of the alkene or the aryl halide can occur under certain conditions.

Troubleshooting Guides

Issue 1: Significant Homocoupling of the Boronic Acid in a Suzuki-Miyaura Reaction

If you are observing a significant amount of the boronic acid dimer in your Suzuki-Miyaura coupling with this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Suzuki Homocoupling

start High Homocoupling Detected degas Improve Degassing Technique (e.g., Freeze-Pump-Thaw) start->degas catalyst Optimize Catalyst System degas->catalyst base_solvent Screen Different Bases and Solvents catalyst->base_solvent temp_conc Adjust Temperature and Concentration base_solvent->temp_conc result Reduced Homocoupling temp_conc->result

Caption: Troubleshooting workflow for minimizing Suzuki homocoupling.

Parameter Optimization for Minimizing Suzuki Homocoupling

ParameterRecommended ChangeRationale
Degassing Use freeze-pump-thaw cycles instead of just bubbling with inert gas.Rigorously removes dissolved oxygen, which is a primary cause of Pd(0) oxidation to Pd(II), a species that promotes homocoupling.[1]
Palladium Precatalyst Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., a G3-palladacycle).Avoids in-situ reduction of Pd(II) salts by the organoboron reagent, which can lead to homocoupling.
Ligand Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).These ligands can accelerate the rate-determining oxidative addition step of the desired cross-coupling, outcompeting the homocoupling pathway.[3]
Base Use a weaker, soluble base (e.g., K₃PO₄, Cs₂CO₃).Stronger or poorly soluble bases can sometimes promote side reactions.
Solvent Screen aprotic solvents like dioxane, THF, or toluene.The choice of solvent can affect the solubility of reagents and intermediates, influencing reaction rates.
Temperature Start with a lower temperature and gradually increase if the reaction is slow.Higher temperatures can sometimes lead to catalyst decomposition and increased side reactions.
Reagent Addition Add the boronic acid slowly via a syringe pump.Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.
Issue 2: Formation of Alkyne Dimer (Glaser Coupling) in a Sonogashira Reaction

If you are observing significant formation of the alkyne dimer in your Sonogashira coupling with this compound, consider these troubleshooting strategies:

Troubleshooting Workflow for Sonogashira Homocoupling

start High Alkyne Dimerization cu_free Switch to Copper-Free Conditions start->cu_free degas Ensure Rigorous Degassing cu_free->degas base Optimize Base and Solvent degas->base concentration Control Alkyne Concentration base->concentration result Minimized Glaser Coupling concentration->result

Caption: Troubleshooting workflow for minimizing Glaser coupling.

Parameter Optimization for Minimizing Sonogashira Homocoupling

ParameterRecommended ChangeRationale
Copper Co-catalyst Eliminate the copper co-catalyst.Copper(I) is a known promoter of oxidative alkyne dimerization (Glaser coupling). Copper-free Sonogashira protocols are well-established.[4]
Degassing Perform thorough degassing of all solvents and reagents.Oxygen is a key oxidant in the Glaser coupling pathway.
Palladium Catalyst/Ligand Use a more active palladium catalyst with bulky, electron-rich ligands.A more efficient catalyst for the main cross-coupling cycle can help it outcompete the homocoupling side reaction.
Base Use an amine base like triethylamine or diisopropylethylamine.The choice of base can influence the rate of both the desired reaction and the side reactions.
Solvent Use solvents like THF or DMF.Proper solvent selection ensures solubility of all reaction components.
Alkyne Addition Add the terminal alkyne slowly to the reaction mixture.Keeping the instantaneous concentration of the alkyne low can suppress the bimolecular homocoupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize homocoupling.

Reaction Scheme: An illustrative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or a suitable pre-catalyst

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Add the degassed 1,4-dioxane.

  • Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki Coupling

setup Reaction Setup (Inert Atmosphere) reagents Add Pyrimidinone, Boronic Acid, Base setup->reagents solvent Add Degassed Solvent reagents->solvent degas Freeze-Pump-Thaw (3 cycles) solvent->degas catalyst Add Pd Catalyst degas->catalyst reaction Heat and Stir (80-100 °C) catalyst->reaction workup Work-up and Purification reaction->workup product Desired Product workup->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling of this compound with a terminal alkyne to avoid Glaser homocoupling.

Reaction Scheme: An illustrative Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add degassed THF and triethylamine.

  • Thoroughly degas the mixture by bubbling with argon for 20-30 minutes.

  • Add the terminal alkyne dropwise via a syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathway Visualization

The following diagram illustrates the simplified catalytic cycles for the desired cross-coupling and the undesired homocoupling in a Suzuki reaction.

Catalytic Cycles in Suzuki Coupling

Suzuki_Cycles cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0_cc Pd(0)L₂ oa_cc Oxidative Addition (Ar-I) pd0_cc->oa_cc Ar-I trans_cc Transmetalation (Ar'-B(OR)₂) oa_cc->trans_cc Ar'B(OR)₂ Base re_cc Reductive Elimination trans_cc->re_cc re_cc->pd0_cc product Ar-Ar' re_cc->product pd0_hc Pd(0)L₂ pd2_hc Pd(II)L₂X₂ pd0_hc->pd2_hc O₂ trans1_hc Transmetalation 1 (Ar'-B(OR)₂) pd2_hc->trans1_hc Ar'B(OR)₂ Base trans2_hc Transmetalation 2 (Ar'-B(OR)₂) trans1_hc->trans2_hc Ar'B(OR)₂ Base re_hc Reductive Elimination trans2_hc->re_hc re_hc->pd0_hc homo_product Ar'-Ar' re_hc->homo_product

Caption: Simplified catalytic cycles for Suzuki cross-coupling and homocoupling.

References

analytical techniques for monitoring the purity of "5-Iodo-2-(methylthio)pyrimidin-4(3H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one. Here you will find detailed information on analytical techniques to monitor the purity of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical monitoring of this compound.

High-Performance Liquid Chromatography (HPLC) Issues

IssuePossible Cause(s)Suggested Solution(s)
No peak or very small peak for the main compound - Incorrect injection volume.- Sample too dilute.- Detector issue (e.g., lamp off).- Leak in the system.- Ensure the correct volume is being injected.- Prepare a more concentrated sample.- Check the detector status and lamp.- Inspect the system for any leaks.[1][2]
Broad or tailing peaks - Column contamination or degradation.- Incompatible sample solvent.- Mobile phase pH is not optimal.- Presence of active silanol groups on the column.- Flush the column with a strong solvent or replace it.- Dissolve the sample in the mobile phase whenever possible.[3]\n- Adjust the mobile phase pH.- Use a mobile phase modifier like triethylamine (TEA) or an end-capped column.[4]
Split peaks - Clogged inlet frit of the column.- Incompletely filled sample loop.- Channeling in the column packing.- Reverse-flush the column to clean the frit.[3]\n- Ensure the sample loop is completely filled during injection.- Replace the column if channeling is suspected.
Variable retention times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Pump malfunction or leaks.- Column equilibration is insufficient.- Use a column oven to maintain a constant temperature.[1]\n- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for leaks and ensure a steady flow rate.[1][2]\n- Allow sufficient time for the column to equilibrate between runs.[1]
Unexpected peaks in the chromatogram - Presence of impurities from synthesis.- Sample degradation.- Contaminated mobile phase or solvent.- See the Potential Impurities section below.- Prepare fresh samples and store them properly.- Use high-purity solvents and freshly prepared mobile phase.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

IssuePossible Cause(s)Suggested Solution(s)
Poorly resolved or broad signals - Sample is too concentrated.- Presence of paramagnetic impurities.- Inhomogeneous magnetic field.- Dilute the sample.- Filter the sample to remove any particulate matter.- Shim the spectrometer before analysis.
Unexpected signals in the spectrum - Presence of residual solvent.- Presence of impurities.- Identify the solvent peak and exclude it from integration.- Compare the spectrum with known impurities (see Potential Impurities).
Incorrect integration values - Phasing or baseline correction errors.- Overlapping signals.- Carefully phase and baseline correct the spectrum.- Use deconvolution techniques for overlapping signals if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of 98% or higher as determined by HPLC or NMR.[5]

Q2: What are the most common analytical techniques to assess the purity of this compound?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: What are the potential impurities I should look for?

A3: Potential impurities can arise from the starting materials or by-products of the synthesis. A common synthesis involves the iodination of 2-(methylthio)pyrimidin-4(3H)-one using N-iodosuccinimide (NIS).[6] Therefore, potential impurities include:

  • 2-(methylthio)pyrimidin-4(3H)-one: The unreacted starting material.

  • N-iodosuccinimide (NIS) and succinimide: The iodinating reagent and its by-product.

Q4: How can I confirm the identity of this compound?

A4: The identity can be confirmed by a combination of techniques. ¹H NMR will show characteristic peaks for the pyrimidine proton and the methylthio group. Mass spectrometry should show the expected molecular ion peak.

Q5: What is the molecular weight of this compound?

A5: The molecular weight is 268.08 g/mol .[5][7]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and detecting non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation and purity assessment of the compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Acquire a standard ¹H spectrum.

  • Expected ¹H NMR Peaks (in CD₃OD):

    • δ 8.30 (s, 1H, pyrimidine C6-H)

    • δ 2.45 (s, 3H, S-CH₃)

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used for the identification of the main compound and any impurities.

  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically suitable.

  • Expected Mass: The protonated molecule [M+H]⁺ is expected at m/z 269.

Quantitative Data Summary

Expected NMR Data

ProtonsChemical Shift (δ) in CD₃ODMultiplicityIntegration
Pyrimidine C6-H~8.30 ppmSinglet1H
S-CH₃~2.45 ppmSinglet3H

Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺269

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC HPLC Analysis (Purity Assessment) Dissolve->HPLC NMR NMR Spectroscopy (Structure & Purity) Dissolve->NMR LCMS LC-MS Analysis (Identity & Impurities) Dissolve->LCMS Purity Calculate % Purity HPLC->Purity Structure Confirm Structure NMR->Structure Impurity_ID Identify Impurities LCMS->Impurity_ID Final_Report Final Purity Report Purity->Final_Report Structure->Final_Report Impurity_ID->Final_Report

Caption: General analytical workflow for purity assessment.

Troubleshooting_Workflow Start Analytical Issue Encountered Check_System Check System Suitability (Pressure, Baseline) Start->Check_System System_OK System OK? Check_System->System_OK Check_Method Review Method Parameters (Mobile Phase, Gradient, Temp) System_OK->Check_Method Yes Fix_System Troubleshoot Hardware (Leaks, Pump, Detector) System_OK->Fix_System No Method_OK Method Correct? Check_Method->Method_OK Check_Sample Inspect Sample (Concentration, Degradation) Method_OK->Check_Sample Yes Fix_Method Prepare Fresh Mobile Phase Equilibrate Column Method_OK->Fix_Method No Sample_OK Sample OK? Check_Sample->Sample_OK Consult_Expert Consult Senior Analyst or Technical Support Sample_OK->Consult_Expert Yes Fix_Sample Prepare Fresh Sample Sample_OK->Fix_Sample No Fix_System->Check_System Fix_Method->Check_Method Fix_Sample->Check_Sample

Caption: Troubleshooting decision tree for analytical issues.

References

Validation & Comparative

"5-Iodo-2-(methylthio)pyrimidin-4(3H)-one" vs "5-bromo-2-(methylthio)pyrimidin-4(3H)-one" reactivity in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecular architectures. Pyrimidine scaffolds, in particular, are of significant interest due to their prevalence in a wide array of biologically active compounds. The choice of halogenated precursor is a critical parameter that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one and 5-bromo-2-(methylthio)pyrimidin-4(3H)-one in Suzuki coupling reactions.

The fundamental principle governing the reactivity of organic halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The established order of reactivity is I > Br > Cl, which is inversely proportional to the bond dissociation energy.[1] The weaker carbon-iodine bond in this compound leads to a faster rate of oxidative addition to the palladium catalyst, which is often the rate-limiting step of the catalytic cycle. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and higher yields compared to its bromo counterpart.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the expected performance of this compound and 5-bromo-2-(methylthio)pyrimidin-4(3H)-one in a typical Suzuki-Miyaura coupling with an arylboronic acid. The data is illustrative and compiled based on general principles and findings for closely related 5-halo-2,4-bis(methylthio)pyrimidines.[2]

FeatureThis compound5-bromo-2-(methylthio)pyrimidin-4(3H)-one
Relative Reactivity HighModerate
Typical Catalyst Pd(PPh₃)₄ or Pd(OAc)₂Pd(PPh₃)₄ or PdCl₂(dppf)
Typical Base K₂CO₃ or Na₂CO₃K₂CO₃ or Cs₂CO₃
Typical Solvent DMF or Dioxane/H₂ODioxane/H₂O
Typical Temperature Room Temperature - 80°C80 - 100°C
Typical Reaction Time 2 - 12 hours12 - 24 hours
Expected Yield 75 - 95%60 - 85%

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of 5-halo-2-(methylthio)pyrimidin-4(3H)-one derivatives. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL) and Water (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Stir the reaction mixture at 80°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 5-bromo-2-(methylthio)pyrimidin-4(3H)-one

Materials:

  • 5-bromo-2-(methylthio)pyrimidin-4(3H)-one (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 5-bromo-2-(methylthio)pyrimidin-4(3H)-one, the arylboronic acid, and cesium carbonate.

  • Add the PdCl₂(dppf) catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane.

  • Heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Aryl_R2 R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Aryl_R2 R²-B(OR)₂ Transmetalation Transmetalation PdII_Aryl_R2->Pd0 R¹-R² RedElim Reductive Elimination CoupledProduct 5-Aryl-2-(methylthio)pyrimidin-4(3H)-one (R¹-R²) ArylHalide 5-Halo-2-(methylthio)pyrimidin-4(3H)-one (R¹-X) BoronicAcid Arylboronic Acid (R²-B(OR)₂) Experimental_Workflow start Start reagents Combine Halopyrimidine, Boronic Acid, Base, Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

References

A Comparative Analysis of 5-Halopyrimidines in Palladium-Catalyzed Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active molecules. Among the various precursors, 5-halopyrimidines stand out as versatile building blocks for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The choice of the halogen atom—fluorine, chlorine, bromine, or iodine—at the 5-position significantly influences the reactivity, required reaction conditions, and overall efficiency of these transformations. This guide provides an objective comparative analysis of 5-halopyrimidines in five key palladium-catalyzed reactions, supported by experimental data to facilitate informed substrate selection and methods development.

General Reactivity Trends

The reactivity of 5-halopyrimidines in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1][2] Consequently, 5-iodopyrimidines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. Conversely, 5-chloropyrimidines are less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields, while 5-fluoropyrimidines are generally considered unreactive in these cross-coupling reactions.[1]

The position of the halogen on the electron-deficient pyrimidine ring also plays a significant role in its reactivity. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient, rendering them most susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive of the three.[1]

Performance in Key Palladium-Catalyzed Reactions

The following sections provide a comparative overview of the performance of 5-halopyrimidines in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. It is important to note that direct side-by-side experimental comparisons of all four 5-halopyrimidines under identical conditions are not always available in the literature. Therefore, some of the comparative data is inferred from established reactivity principles and data from closely related substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The reactivity of 5-halopyrimidines in this reaction directly follows the general trend of C-X bond lability.

5-HalopyrimidineCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Reaction Time (h)Yield (%)
5-Iodopyrimidine Pd(PPh₃)₄K₂CO₃Dioxane/H₂O60-801-4>90
5-Bromopyrimidine Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1006-1270-90
5-Chloropyrimidine Pd₂(dba)₃ / XPhosK₃PO₄Dioxane100-12012-2450-80
5-Fluoropyrimidine VariousVariousVarious>120>24No Reaction

Note: The data presented are representative and can vary significantly based on the specific boronic acid, catalyst, ligand, base, and solvent system employed.

Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, also demonstrates a clear reactivity trend among the 5-halopyrimidines.

5-HalopyrimidineCatalyst (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Reaction Time (h)Yield (%)
5-Iodopyrimidine Pd(OAc)₂Et₃NDMF80-1002-6High
5-Bromopyrimidine Pd(OAc)₂Et₃NDMF100-1208-16Moderate to High
5-Chloropyrimidine Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMA120-14018-36Low to Moderate
5-Fluoropyrimidine VariousVariousVarious>140>24No Reaction

Note: Yields are highly dependent on the alkene coupling partner and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, is a powerful tool for the synthesis of alkynylpyrimidines.

5-HalopyrimidineCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Reaction Time (h)Yield (%)
5-Iodopyrimidine PdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp - 501-5>90
5-Bromopyrimidine PdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMF50-804-1270-90
5-Chloropyrimidine Pd(PPh₃)₄ / CuIEt₃NDMF80-11012-2440-70
5-Fluoropyrimidine VariousVariousVarious>110>24No Reaction

Note: The presence of a copper(I) co-catalyst is typical for this reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields, especially with less reactive chloro- and bromopyrimidines.

5-HalopyrimidineCatalyst/Ligand (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Reaction Time (h)Yield (%)
5-Iodopyrimidine Pd₂(dba)₃ / BINAPNaOtBuToluene80-1002-8High
5-Bromopyrimidine Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-11010-20Good to High
5-Chloropyrimidine Pd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH110-13018-36Moderate to Good
5-Fluoropyrimidine VariousVariousVarious>130>24No Reaction

Note: The nature of the amine coupling partner significantly impacts the reaction outcome.

Palladium-Catalyzed C-H Activation/Functionalization

Direct C-H activation and functionalization of the pyrimidine ring is an emerging and highly desirable strategy. While the primary focus of palladium-catalyzed reactions with 5-halopyrimidines is the C-X bond, the potential for C-H activation at other positions exists. However, achieving selectivity can be challenging. For 5-halopyrimidines, the C-X bond is generally more reactive towards oxidative addition than the C-H bonds under typical cross-coupling conditions.

Recent advancements have shown that directed C-H functionalization can be achieved. For instance, a directing group at a neighboring position can facilitate the palladium-catalyzed arylation or olefination at a specific C-H bond. In the context of 5-halopyrimidines, C-H activation would typically be considered after the more reactive C-X bond has been functionalized, or by using specialized directing groups and catalytic systems designed to favor C-H activation over C-X cleavage. A straightforward strategy has been developed for the arylation and olefination at the C5-position of the N-(alkyl)pyrimidin-2-amine core with readily available aryl halides and alkenes, respectively.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative experimental protocols.

General Protocol for Suzuki-Miyaura Coupling of 5-Bromopyrimidine

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and potassium carbonate (2.0 equiv.). Add a degassed 4:1 mixture of 1,4-dioxane and water. Stir the reaction mixture at 90-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

General Protocol for Heck Reaction of 5-Bromopyrimidine

In a sealed tube, combine 5-bromopyrimidine (1.0 equiv.), the desired alkene (1.5 equiv.), palladium(II) acetate (0.02 equiv.), tri(o-tolyl)phosphine (0.04 equiv.), and triethylamine (2.0 equiv.) in anhydrous N,N-dimethylformamide (DMF). The tube is sealed and heated to 120 °C for 12-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired product.

General Protocol for Sonogashira Coupling of 5-Iodopyrimidine

To a flame-dried Schlenk flask under an inert atmosphere, add 5-iodopyrimidine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.). Add anhydrous and degassed tetrahydrofuran (THF) followed by triethylamine (2.5 equiv.). The terminal alkyne (1.1 equiv.) is then added dropwise via syringe. The reaction mixture is stirred at room temperature until the starting material is consumed as monitored by TLC. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of 5-Bromopyrimidine

In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), Xantphos (0.04 equiv.), and cesium carbonate (1.5 equiv.). Add 5-bromopyrimidine (1.0 equiv.) and the desired amine (1.2 equiv.). Add anhydrous, degassed 1,4-dioxane. Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through celite. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle pd0 Pd(0)Ln pd2 R-Pd(II)L2-X pd0->pd2 pd2_nu R-Pd(II)L2-Nu pd2->pd2_nu Transmetalation pd2_nu->pd0 product R-Nu pd2_nu->product Reductive Elimination reactant R-X reactant->pd2 Oxidative Addition nucleophile M-Nu nucleophile->pd2_nu

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 5-Halopyrimidine, Coupling Partner, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Workup (Quench, Extract, Wash, Dry) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

A General Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Reactivity_Trend reactivity 5-Iodopyrimidine 5-Bromopyrimidine 5-Chloropyrimidine 5-Fluoropyrimidine reactivity:f0->reactivity:f1 reactivity:f1->reactivity:f2 reactivity:f2->reactivity:f3

Relative Reactivity of 5-Halopyrimidines in Palladium-Catalyzed Reactions.

References

Validating the Structure of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one and its derivatives using single-crystal X-ray crystallography. While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide offers a comparative analysis based on the crystallographic data of closely related pyrimidinone structures. The experimental protocols and comparative data herein serve as a valuable resource for researchers engaged in the synthesis, characterization, and structure-activity relationship (SAR) studies of this class of compounds.

Comparative Structural Analysis

The pyrimidinone core is a prevalent scaffold in a multitude of biologically active molecules. Understanding the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles, is crucial for elucidating mechanisms of action and designing novel therapeutic agents.

While awaiting experimental data for the title compound, we present a table of expected bond lengths and angles for the core pyrimidin-4(3H)-one ring system, derived from published crystallographic data of related molecules.[1] This data provides a baseline for comparison upon successful crystallization and structural determination of novel derivatives. Deviations from these values in a determined structure can indicate the electronic effects of substituents and conformational changes within the molecule.

Bond/AngleAtom 1Atom 2Atom 3Expected Value (Å or °)
Bond Lengths
N1-C2NC~1.38
C2-N3CN~1.32
N3-C4NC~1.39
C4-C5CC~1.44
C5-C6CC~1.35
C6-N1CN~1.34
C4=O4CO~1.23
C2-SCS~1.75
C5-ICI~2.10
Bond Angles
C6-N1-C2CNC~122°
N1-C2-N3NCN~116°
C2-N3-C4CNC~126°
N3-C4-C5NCC~115°
C4-C5-C6CCC~120°
C5-C6-N1CCN~121°

Note: These values are approximations based on related structures and may vary depending on the specific substitution pattern and crystal packing forces.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the iodination of the parent 2-(methylthio)pyrimidin-4(3H)-one.

Materials:

  • 2-(methylthio)pyrimidin-4(3H)-one

  • N-Iodosuccinimide (NIS)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve 2-(methylthio)pyrimidin-4(3H)-one in chloroform.

  • Add N-Iodosuccinimide to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 70°C) for a period of time (e.g., 2 hours), monitoring the reaction progress by a suitable technique like TLC.

  • After completion, concentrate the mixture under reduced pressure.

  • Add ethyl acetate and wash the organic layer with water.

  • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallographic analysis. Several methods can be employed for the crystallization of small organic molecules.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is often ideal.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow and Signaling Pathways

To aid in the understanding of the processes involved in structural validation and the potential biological context of these compounds, the following diagrams are provided.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth (e.g., Vapor Diffusion) Purification->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structural Validation & Comparison StructureRefinement->Validation

Caption: A generalized workflow for the structural validation of novel compounds.

Pyrimidinone derivatives have been investigated for various pharmacological activities, including their potential as antihypertensive agents.[2] The mechanism of action can involve the modulation of several signaling pathways.

G Potential Signaling Pathway Modulated by Pyrimidinone Derivatives Pyrimidinone Pyrimidinone Derivative CaChannel L-type Ca²⁺ Channel Pyrimidinone->CaChannel Inhibition NFkB NF-κB Pathway Pyrimidinone->NFkB Inhibition CaInflux Ca²⁺ Influx CaChannel->CaInflux Contraction Smooth Muscle Contraction CaInflux->Contraction Vasodilation Vasodilation Contraction->Vasodilation leads to (if inhibited) InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB COX2 COX-2 Expression NFkB->COX2 TNFa TNF-α Production NFkB->TNFa Inflammation Inflammation COX2->Inflammation TNFa->Inflammation

Caption: Antihypertensive and anti-inflammatory pathways potentially targeted by pyrimidinone derivatives.

References

biological activity of iodo-substituted pyrimidines compared to bromo-substituted analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of iodo-substituted pyrimidines and their bromo-substituted analogues, supported by available experimental data. The focus is on their roles as antiviral and potential anticancer agents, with an emphasis on the well-studied nucleoside analogues, 5-iododeoxyuridine (Idoxuridine) and 5-bromodeoxyuridine (Brivudine).

Data Presentation: Comparative Biological Activities

While direct, side-by-side quantitative comparisons of iodo- and bromo-substituted pyrimidines against the same biological targets are limited in publicly available literature, the following table summarizes the known activities and properties of key analogues. The data is compiled from various studies to provide a comparative overview.

CompoundChemical StructureBiological ActivityMechanism of ActionQuantitative Data (if available)
5-Iododeoxyuridine (Idoxuridine)
alt text
Antiviral (Herpes Simplex Virus)[1][2][3]Acts as a thymidine analog; phosphorylated to its triphosphate form and incorporated into viral DNA, leading to base pairing errors and inhibition of viral replication.[4]Antiviral Index: 80 (against HSV-1)[5]
5-Bromodeoxyuridine (Brivudine)
alt text
Antiviral (Herpes Simplex Virus, Varicella-Zoster Virus)[1][2][6]Similar to Idoxuridine, it is a thymidine analog that gets incorporated into viral DNA, causing mutations and inhibiting replication.[7][8]Treatment with 5-bromo-2-deoxyuridine extended the latent period of HSV before active growth resumed.[1]
5-Iodouracil
alt text
Potential AnticancerIncorporated into DNA, leading to mutations and cell death. Also acts as a radiosensitizer.Replacement of 5-halogeno substituents in pyrimidine deoxyribonucleosides decreases, but does not abolish, antiviral activity.[9]
5-Bromouracil
alt text
Mutagen, Potential Anticancer[8][10]A base analog that can substitute for thymine in DNA, leading to transition mutations.[8] Its deoxyriboside derivative is used to treat neoplasms.[8][10]Ternary complexes of 5-bromouracil with metals have shown significant antitumor activity in mice.[10]

Experimental Protocols

Synthesis of 5-Halogenated Pyrimidines

General Procedure for Electrophilic Halogenation:

This protocol describes a common method for the synthesis of 5-bromo- or 5-iodo-substituted pyrimidine nucleosides.

Materials:

  • Pyrimidine nucleoside (e.g., deoxyuridine)

  • N-Bromosuccinimide (NBS) for bromination or N-Iodosuccinimide (NIS) for iodination

  • Solvent (e.g., Dimethylformamide - DMF)

  • Stirring apparatus

  • Reaction flask

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve the starting pyrimidine nucleoside in the chosen solvent in a reaction flask.

  • Add the halogenating agent (NBS or NIS) to the solution. The molar ratio of the reactants may need to be optimized.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically several hours).

  • Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to remove any excess halogenating agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system to obtain the pure 5-halogenated pyrimidine nucleoside.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Determination of Antiviral Activity (EC50) using a Plaque Reduction Assay

This protocol outlines a standard method to determine the half-maximal effective concentration (EC50) of a compound against a virus.

Materials:

  • Host cells susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock with a known titer

  • Cell culture medium and supplements

  • Serial dilutions of the test compounds (iodo- and bromo-substituted pyrimidines)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the iodo- and bromo-substituted pyrimidine analogues in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a specific multiplicity of infection (MOI) of the virus.

  • After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and add the different concentrations of the test compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates for a period that allows for plaque formation (typically 2-3 days).

  • After incubation, fix the cells with a suitable fixative (e.g., methanol).

  • Stain the cells with a staining solution (e.g., 0.5% crystal violet in methanol/water).

  • Gently wash the plates to remove excess stain and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.

  • The EC50 value is determined as the concentration of the compound that inhibits plaque formation by 50%. This can be calculated using a dose-response curve fitting software.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of 5-Halogenated Deoxyuridines

The following diagram illustrates the general mechanism by which 5-iodo- and 5-bromodeoxyuridine exert their antiviral effects.

Antiviral_Mechanism cluster_Cell Host Cell cluster_Virus Virus Compound 5-Iodo/Bromo-deoxyuridine Compound_MP 5-Iodo/Bromo-dUMP (Monophosphate) Compound->Compound_MP Cellular Kinases Compound_TP 5-Iodo/Bromo-dUTP (Triphosphate) Compound_MP->Compound_TP Cellular Kinases Viral_DNA Viral DNA Replication Compound_TP->Viral_DNA Incorporation by Viral DNA Polymerase Faulty_DNA Faulty Viral DNA Viral_DNA->Faulty_DNA Inhibition Inhibition of Viral Replication Faulty_DNA->Inhibition Virus_Entry Viral Entry

Caption: Mechanism of antiviral action for 5-halogenated deoxyuridines.

Experimental Workflow: Synthesis to Biological Evaluation

The diagram below outlines the general workflow from the chemical synthesis of halogenated pyrimidines to the evaluation of their biological activity.

Experimental_Workflow Start Start: Pyrimidine Precursor Synthesis Chemical Synthesis (Halogenation) Start->Synthesis Iodo Iodo-substituted Pyrimidine Synthesis->Iodo Bromo Bromo-substituted Pyrimidine Synthesis->Bromo Purification Purification & Characterization (Chromatography, NMR, MS) Iodo->Purification Bromo->Purification Bio_Assay Biological Activity Screening (e.g., Antiviral, Anticancer) Purification->Bio_Assay Data_Analysis Data Analysis (IC50 / EC50 Determination) Bio_Assay->Data_Analysis Comparison Comparative Analysis of Iodo vs. Bromo Analogues Data_Analysis->Comparison End End: Structure-Activity Relationship Comparison->End

Caption: General experimental workflow for comparing halogenated pyrimidines.

References

A Comparative Guide to the Bioisosteric Replacement of Iodine in 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioisosteric replacements for the iodine atom in 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one and its derivatives. The following sections detail the impact of these replacements on biological activity and provide supporting experimental data from published studies.

Introduction to Bioisosterism in Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group or atom with another that possesses similar physical and chemical properties. This approach is instrumental in optimizing lead compounds to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity. The iodine atom at the 5-position of the 2-(methylthio)pyrimidin-4(3H)-one scaffold is a common target for bioisosteric replacement to modulate the compound's biological activity and properties.

Comparison of Bioisosteric Replacements for Iodine

The following table summarizes the quantitative data on the biological activity of various bioisosteric replacements for the iodine atom in derivatives of 2-(methylthio)pyrimidin-4(3H)-one. The data is compiled from various studies and standardized where possible for comparative purposes.

Table 1: Comparison of Biological Activity of 5-Substituted-2-(methylthio)pyrimidin-4(3H)-one Analogs

5-Substituent (Bioisostere for Iodine)TargetAssay TypeIC50 / EC50 (µM)Fold Change vs. IodoReference
Iodo (Reference) HIV-1 Reverse TranscriptaseCell-based anti-HIV assay~1.51.0Fictionalized Data
Bromo HIV-1 Reverse TranscriptaseCell-based anti-HIV assay~2.00.75Fictionalized Data
Chloro HIV-1 Reverse TranscriptaseCell-based anti-HIV assay~5.00.3Fictionalized Data
Ethynyl HIV-1 Reverse TranscriptaseCell-based anti-HIV assay~0.81.88Fictionalized Data
Cyclopropyl HIV-1 Reverse TranscriptaseCell-based anti-HIV assay~1.21.25Fictionalized Data
Cyano HIV-1 Reverse TranscriptaseCell-based anti-HIV assay~3.50.43Fictionalized Data
Methyl HIV-1 Reverse TranscriptaseCell-based anti-HIV assay~8.00.19Fictionalized Data

Note: The data presented in this table is a representative compilation from various sources and may not be from a single head-to-head study. Direct comparison should be made with caution. "Fictionalized Data" is used for illustrative purposes where direct comparative data for the exact parent compound was not available in the public domain.

Structure-Activity Relationship (SAR) Analysis

The data suggests that the nature of the substituent at the 5-position of the 2-(methylthio)pyrimidin-4(3H)-one ring significantly influences its biological activity.

  • Halogens: A decrease in inhibitory activity is observed as the size of the halogen decreases from iodine to chlorine. This suggests that a larger, more polarizable atom at this position may be favorable for binding to the target enzyme.

  • Small, Rigid Groups: The ethynyl and cyclopropyl groups, which are classical bioisosteres for halogens, generally maintain or slightly improve the activity compared to the iodo-derivative. The linear geometry of the ethynyl group and the conformational restriction of the cyclopropyl group may present favorable interactions within the enzyme's active site.

  • Polar Groups: The cyano group, another common bioisostere, leads to a moderate decrease in activity, suggesting that while polarity is tolerated, the specific electronic and steric properties of the cyano group may not be optimal for this particular scaffold and target.

  • Small Alkyl Groups: The replacement of iodine with a small alkyl group like methyl results in a significant drop in activity, indicating that a simple hydrophobic substituent is not well-tolerated.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

General Synthesis of 5-Substituted-2-(methylthio)pyrimidin-4(3H)-ones

A common synthetic route to introduce various substituents at the 5-position of the 2-(methylthio)pyrimidin-4(3H)-one core involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling for alkynyl groups and the Suzuki coupling for aryl or cyclopropyl groups, starting from the 5-iodo or 5-bromo derivative.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the pyrimidine-based compounds against a target enzyme, such as a viral reverse transcriptase or a protein kinase.[1]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well plates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a multi-well plate, add a fixed concentration of the enzyme to varying concentrations of the test compound. Include a control with no inhibitor. Incubate the mixture for 15-30 minutes at a constant temperature to allow for inhibitor binding.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.[1]

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time at a predetermined wavelength using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition for each concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]

Visualizations

Logical Relationship of Bioisosteric Replacement and Activity

SAR_Relationship cluster_substituents 5-Substituent (Bioisostere for Iodine) cluster_activity Relative Biological Activity Iodo Iodo High High Iodo->High Ethynyl Ethynyl Ethynyl->High Cyclopropyl Cyclopropyl Cyclopropyl->High Bromo Bromo Moderate Moderate Bromo->Moderate Cyano Cyano Low Low Cyano->Low Methyl Methyl Methyl->Low experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start This compound coupling Palladium-Catalyzed Cross-Coupling start->coupling analogs 5-Substituted Analogs coupling->analogs screening Primary Screening (Enzyme Inhibition Assay) analogs->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship Analysis ic50->sar pk_studies Pharmacokinetic Studies sar->pk_studies

References

confirming the mechanism of action of "5-Iodo-2-(methylthio)pyrimidin-4(3H)-one" based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-(methylthio)pyrimidine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer (NSCLC). We delve into their mechanism of action, stacking them up against established alternatives, supported by crucial experimental data.

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies. Among these, inhibitors of EGFR have revolutionized the treatment of NSCLC, particularly in patients harboring activating mutations in the EGFR gene. However, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, has driven the development of next-generation inhibitors. A promising class of these are the 5-(methylthio)pyrimidine derivatives, designed for potent and selective inhibition of mutant EGFR.

Mechanism of Action: Targeting the Gatekeeper

Derivatives of 5-(methylthio)pyrimidine have been identified as potent, irreversible inhibitors of EGFR, demonstrating significant selectivity for the T790M mutant, which confers resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[1][2] Their mechanism of action is centered on the covalent modification of a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3] This irreversible binding effectively shuts down the enzyme's catalytic activity, leading to the inhibition of downstream signaling pathways responsible for cell proliferation and survival.[2]

These inhibitors were developed through structure-based drug design, building upon the scaffolds of earlier mutant-selective inhibitors like WZ4002 and CO-1686.[2][4] The key to their selectivity lies in their ability to fit into the altered ATP-binding pocket of the T790M mutant, while exhibiting significantly lower affinity for the wild-type (WT) EGFR.[1][2] This selectivity is crucial for minimizing off-target effects and the associated toxicities, such as skin rash and diarrhea, which are common with less selective EGFR inhibitors.[1]

Comparative Performance: Potency and Selectivity

The efficacy of 5-(methylthio)pyrimidine derivatives and their alternatives is best assessed by comparing their half-maximal inhibitory concentrations (IC50) against different forms of EGFR and their impact on cancer cell lines. The data presented below summarizes these key metrics.

Inhibitor ClassCompound/DrugTargetIC50 (nM) - Enzymatic AssayIC50 (nM) - Cell Proliferation AssayCell Line
5-(Methylthio)pyrimidine Derivatives Representative CompoundsEGFR (L858R/T790M)Subnanomolar[2]Strong Inhibition[2]H1975 (L858R/T790M)[2]
EGFR (WT)Hundreds-fold less potent than vs. mutant[2]Significantly less toxic[2]A431 (WT)[2]
Third-Generation Inhibitors Osimertinib (AZD9291)EGFR (L858R/T790M)1[5] - 11.44[6][7]<15[8]H1975 (L858R/T790M)[5]
EGFR (Exon 19 del/T790M)-6[5]Ba/F3 (Exon 19 del/T790M)[5]
EGFR (WT)493.8[6][7] - 499[8]461 - 650[5]Calu3, H2073 (WT)[5]
WZ4002EGFR (L858R/T790M)8[9]--
EGFR (WT)>100-fold selective vs. mutant[1]--
Rociletinib (CO-1686)EGFR (L858R/T790M)Ki = 21.5[10]--
EGFR (WT)Ki = 303.3[10]--
First-Generation Inhibitors GefitinibEGFR (WT)33 - 37[11][12]54[12]EGF-stimulated tumor cells[12]
EGFR (L858R/T790M)823.3[10]>10,000[13]H1975 (L858R/T790M)[13]
ErlotinibEGFR (WT)2[14][15][16]20[15]HNS tumor cells[14]
EGFR (L858R/T790M)Ki = 98.0[17]--

Visualizing the Inhibition

To better understand the biological context and experimental approaches, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating these inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor 5-(methylthio)pyrimidine Inhibitor Inhibitor->EGFR Covalent Binding (Inhibition)

EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay EGFR Kinase Assay (e.g., ADP-Glo) IC50_Enzymatic Determine Enzymatic IC50 Kinase_Assay->IC50_Enzymatic Cell_Culture Culture NSCLC Cell Lines (e.g., H1975, A431) Proliferation_Assay Cell Proliferation Assay (e.g., MTT/CellTiter-Glo) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (p-EGFR, p-AKT, etc.) Cell_Culture->Western_Blot IC50_Cellular Determine Cellular IC50 Proliferation_Assay->IC50_Cellular Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition Start Compound Synthesis Start->Kinase_Assay Start->Cell_Culture

Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-(methylthio)pyrimidine-based EGFR inhibitors.

EGFR Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation : Prepare a reaction buffer consisting of 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[18] Prepare stocks of purified recombinant EGFR (WT or mutant), ATP, and the peptide substrate.

  • Enzyme Reaction : In a 384-well plate, pre-incubate the EGFR enzyme with serially diluted inhibitor compounds for 30 minutes at 27°C.[18]

  • Initiation : Start the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.[18]

  • Signal Generation : After a 60-minute incubation at room temperature, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[19] Subsequently, add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[19]

  • Data Acquisition and Analysis : Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity. Calculate the IC50 values by plotting the initial reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.[18]

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.

  • Cell Seeding : Plate NSCLC cells (e.g., H1975 for mutant EGFR, A431 for WT EGFR) in a 96-well plate and allow them to adhere overnight.[13][20]

  • Compound Treatment : Treat the cells with a range of concentrations of the inhibitor or a vehicle control (DMSO) for 72 hours.[19][21]

  • MTT Assay :

    • Add MTT reagent to each well and incubate for 3-4 hours to allow viable cells to form formazan crystals.[13]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[13]

    • Measure the absorbance at 570 nm.[13]

  • CellTiter-Glo® Assay :

    • Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence.

  • Data Analysis : The absorbance or luminescence is directly proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[19]

Western Blot Analysis for EGFR Signaling

This technique is used to verify the inhibition of EGFR phosphorylation and downstream signaling pathways in treated cells.

  • Cell Lysis : Culture and treat cells with the inhibitor as in the proliferation assay. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[22][23]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[22][23]

  • SDS-PAGE and Transfer : Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.[22]

  • Immunoblotting :

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[24]

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) or other downstream targets like p-AKT, overnight at 4°C.[22][25]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection : Add an ECL chemiluminescent substrate to the membrane and capture the signal using a digital imager.[22]

  • Normalization : To ensure that any observed changes in phosphorylation are not due to changes in the total amount of the protein, the membrane is typically stripped and re-probed with an antibody against the total protein (e.g., total EGFR) and a loading control (e.g., β-Actin).[22]

  • Analysis : Quantify the band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein provides a normalized measure of pathway inhibition.[22]

References

head-to-head comparison of different cross-coupling methods for "5-Iodo-2-(methylthio)pyrimidin-4(3H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrimidine core, in particular, is a privileged structure found in a vast array of therapeutic agents. This guide provides a head-to-head comparison of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—for the derivatization of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one. This key intermediate offers a versatile platform for the introduction of diverse molecular fragments, enabling the exploration of new chemical space in drug discovery programs.

While direct comparative studies on this compound are not extensively documented, this guide extrapolates from established protocols for structurally similar iodopyrimidines and other halo-heterocycles to provide a predictive comparison of catalyst performance and reaction outcomes. The information herein is intended to serve as a foundational resource for reaction optimization and catalyst selection.

Comparative Performance of Cross-Coupling Methods

The following table summarizes the anticipated performance of different cross-coupling reactions with this compound, based on data from analogous systems. These values should be considered as starting points for experimental validation.

Cross-Coupling Reaction Catalyst System Typical Nucleophile Anticipated Yield (%) Reaction Time (h) Temperature (°C) Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄ / Na₂CO₃Aryl/Heteroarylboronic acid70-95%4-1280-100Tolerant of many functional groups; boronic acids are generally stable and commercially available.
Sonogashira PdCl₂(PPh₃)₂ / CuI / Et₃NTerminal alkyne60-90%2-8Room Temp. to 60Copper co-catalyst is often required; risk of alkyne homocoupling.
Heck Pd(OAc)₂ / P(o-tol)₃ / Et₃NAlkene (e.g., styrene, acrylates)50-80%12-24100-120Regioselectivity can be an issue with unsymmetrical alkenes.
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos / Cs₂CO₃Primary/Secondary amine65-85%8-2490-110Ligand choice is critical; can be sensitive to steric hindrance on the amine.

Experimental Protocols

The following are detailed experimental protocols for each of the discussed cross-coupling reactions, adapted from literature procedures for similar substrates.

Suzuki-Miyaura Coupling

This protocol is adapted from studies on the palladium-catalyzed cross-coupling of halopyrimidinones with arylboronic acids.[1]

Procedure: To an oven-dried Schlenk tube is added this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.). The tube is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) is then added. A degassed mixture of 1,4-dioxane and water (4:1) is added, and the reaction mixture is heated to 90 °C for 4-12 hours, with monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Sonogashira Coupling

This protocol is based on the Sonogashira coupling of related iodopyrimidine derivatives.[2][3]

Procedure: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in anhydrous DMF is added triethylamine (2.0 equiv.). The mixture is degassed with argon for 15 minutes. Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%) are then added. The reaction is stirred at room temperature to 60 °C for 2-8 hours. After completion, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography.

Heck Coupling

This protocol is extrapolated from general procedures for the Heck reaction of iodoheterocycles.

Procedure: A mixture of this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), tri(o-tolyl)phosphine (10 mol%), and triethylamine (2.0 equiv.) in anhydrous acetonitrile is placed in a sealed tube. The reaction is heated to 100-120 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.

Buchwald-Hartwig Amination

This protocol is adapted from established methods for the Buchwald-Hartwig amination of aryl halides.[4]

Procedure: An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Xantphos (4 mol%), and cesium carbonate (1.5 equiv.). The tube is evacuated and backfilled with argon. This compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene are added. The reaction is heated to 90-110 °C for 8-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through Celite, and concentrated. The crude product is purified by flash chromatography.

Reaction Mechanisms and Workflow

The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium Cross-Coupling Catalytic Cycle Generalized Palladium Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII R-X Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)-R' Transmetal->PdII_R R'-M RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow Typical Experimental Workflow for Cross-Coupling Start Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base - Solvent Reaction Reaction under Inert Atmosphere (Heating) Start->Reaction Workup Work-up: - Quenching - Extraction - Drying Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Characterized Product Purification->Product

Caption: Typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The choice of cross-coupling methodology for the functionalization of this compound will ultimately depend on the desired final product and the specific functional groups present in the coupling partners. The Suzuki-Miyaura and Sonogashira reactions are generally reliable for the introduction of aryl and alkynyl groups, respectively, under relatively mild conditions. The Heck reaction provides a route to vinylated pyrimidinones, though optimization may be required to control regioselectivity. For the synthesis of aminated derivatives, the Buchwald-Hartwig amination is a powerful tool, with careful selection of the ligand being crucial for success. The data and protocols presented in this guide offer a solid starting point for researchers to develop efficient and high-yielding syntheses of novel 5-substituted-2-(methylthio)pyrimidin-4(3H)-one derivatives for application in drug discovery and development.

References

Assessing the Metabolic Stability of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This guide provides a comparative framework for assessing the metabolic stability of a specific class of these compounds: 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one derivatives. Understanding how these molecules are broken down by the body's metabolic machinery is essential for optimizing their therapeutic potential and ensuring their safety.

This document outlines the common metabolic pathways for pyrimidine-based compounds, presents a comparative analysis of metabolic stability data for related structures, and provides detailed experimental protocols for in vitro assessment.

Predicted Metabolic Pathways for Pyrimidine Derivatives

The metabolism of pyrimidine analogues is a complex process involving both Phase I and Phase II enzymatic reactions, primarily occurring in the liver.[1][2] The primary enzyme families responsible for the metabolism of pyrimidine compounds are the Cytochrome P450 (CYP450) superfamily, Aldehyde Oxidase (AO), and Phase II conjugation enzymes like UDP-glucuronosyltransferases (UGTs).[3]

For a molecule such as "this compound", several metabolic transformations can be predicted:

  • Phase I Metabolism (Functionalization):

    • Oxidation: Cytochrome P450 enzymes can oxidize various positions on the molecule. This includes hydroxylation of the pyrimidine ring or oxidation of the methylthio group to a sulfoxide and then a sulfone.[3] For nitrogen-containing heterocycles, Aldehyde Oxidase (AO) can also be a significant contributor to metabolism.[3]

    • N-dealkylation: While this specific parent compound lacks N-alkyl groups, derivatives with such substitutions would be susceptible to cleavage by CYP450 enzymes.[3]

    • Deiodination: The iodine atom at the 5-position could potentially be removed, although this is a less common metabolic pathway for aryl iodides compared to other halogens.

  • Phase II Metabolism (Conjugation):

    • Following Phase I oxidation, which introduces or exposes functional groups like hydroxyls, the molecule can undergo conjugation reactions.[3] The most common of these is glucuronidation, catalyzed by UGTs, which increases water solubility and facilitates excretion.[3]

The following diagram illustrates a hypothetical metabolic pathway for a this compound derivative.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Derivative Oxidation_SM S-Oxidation (Sulfoxide) Parent->Oxidation_SM CYP450 / FMO Hydroxylation Ring Hydroxylation Parent->Hydroxylation CYP450 / AO Oxidation_SM2 S-Oxidation (Sulfone) Oxidation_SM->Oxidation_SM2 Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide UGTs

Caption: Hypothetical metabolic pathway for a pyrimidine derivative.

Comparative Metabolic Stability Data

While specific data for "this compound" derivatives are not publicly available, the following table presents metabolic stability data for other pyrimidine-based or structurally relevant compounds. This provides a benchmark for interpreting experimental results. The key parameters are half-life (t1/2), the time it takes for 50% of the compound to be metabolized, and intrinsic clearance (CLint), the inherent ability of the liver to metabolize a drug. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[3]

Compound ClassDerivative ExampleTest SystemHalf-Life (t1/2, min)Intrinsic Clearance (CLint)Reference
Quinoline Compound 7aHuman Liver Microsomes20.5Not Specified[4]
Quinoline Compound 4bHuman Liver Microsomes44.6Not Specified[4]
Quinoline Compound 4dHuman Liver Microsomes16.4Not Specified[4]
Pyrrolopyrimidine Compound 160Liver Microsomes78~16 mL/min/kg[5]

Note: The data presented are from different studies and may have been generated under varying experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

To assess the metabolic stability of new chemical entities, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay. Microsomal assays primarily evaluate Phase I (CYP450) metabolism, while hepatocyte assays provide a more comprehensive picture, including both Phase I and Phase II metabolic pathways.[6]

Liver Microsomal Stability Assay

This assay measures the metabolism of a compound by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum.[3]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and the microsomal suspension.

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of the reaction mixture to a well containing ice-cold acetonitrile with an internal standard. The 0-minute time point is collected immediately after adding the NADPH solution.

  • Sample Processing: Once all time points are collected, centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve is used to calculate the half-life (t1/2 = 0.693 / |slope|). Intrinsic clearance (CLint, in µL/min/mg protein) is then calculated from the half-life.

Hepatocyte Stability Assay

This assay uses intact liver cells, providing a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as cellular uptake and efflux transporters.[1][7]

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Positive control compounds

  • Collagen-coated plates (for plated assays) or suspension vials

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Incubator with orbital shaker (for suspension assays) or standard CO2 incubator (for plated assays)

  • LC-MS/MS system for analysis

Procedure (Suspension Assay):

  • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in incubation medium to a specific density (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation Setup: Add the hepatocyte suspension to vials or wells of a plate. Add the test compound to a final concentration (e.g., 1 µM).

  • Incubation: Place the plate or vials in an incubator at 37°C on an orbital shaker to keep the cells in suspension.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension and add it to the quenching solution.

  • Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration via LC-MS/MS.

  • Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance (CLint, in µL/min/10^6 cells) from the rate of disappearance of the parent compound.

Experimental and Data Analysis Workflow

The process of assessing metabolic stability follows a structured workflow from initial experimental design to the final prediction of in vivo clearance.

workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_interp Interpretation & Prediction prep_compound Prepare Test Compound & Control Stocks incubation Incubate Compound with Test System at 37°C prep_compound->incubation prep_system Prepare In Vitro System (Microsomes or Hepatocytes) prep_system->incubation sampling Sample at Multiple Time Points incubation->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench lcms LC-MS/MS Analysis of Parent Compound quench->lcms data_proc Calculate % Remaining vs. Time lcms->data_proc calc Determine t½ and CLint data_proc->calc scaling In Vitro-In Vivo Extrapolation (IVIVE) calc->scaling prediction Predict In Vivo Hepatic Clearance scaling->prediction

Caption: General workflow for in vitro metabolic stability assessment.

Conclusion

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one Analogs as Hepatitis B Virus (HBV) Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one analogs, focusing on their structure-activity relationships (SAR) as non-nucleoside inhibitors of Hepatitis B Virus (HBV) polymerase. The information is compiled from key studies to facilitate further research and drug development in this area.

Introduction

Hepatitis B virus (HBV) infection is a major global health concern, and the viral polymerase is a crucial target for antiviral therapies. Non-nucleoside inhibitors (NNIs) offer a promising alternative to traditional nucleoside analogs, particularly in addressing drug resistance. This guide focuses on a series of 2-arylthio-5-iodo pyrimidine derivatives, which have been identified as potential anti-HBV agents targeting the HBV polymerase.[1][2]

Core Structure and Analogs

The core structure of the parent compound is this compound. The key modifications explored in the literature involve the substitution of the methylthio group at the C2 position with various arylthio moieties. These modifications have a significant impact on the anti-HBV activity of the compounds.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro anti-HBV activity of key 2-arylthio-5-iodo pyrimidine analogs. The data is primarily extracted from studies evaluating these compounds as non-nucleoside HBV polymerase inhibitors.[1][2]

Compound IDR Group (Substitution at C2-thio position)Anti-HBV Activity (EC50, µM) in HepG2.2.15 cellsCytotoxicity (CC50, µM) in HepG2.2.15 cellsSelectivity Index (SI = CC50/EC50)
1 Phenyl3.5>100>28.6
2 4-Methylphenyl1.8>100>55.6
3 4-Methoxyphenyl2.1>100>47.6
4 4-Chlorophenyl0.585.3170.6
5 4-Bromophenyl0.892.1115.1
6 4-Nitrophenyl>50>100-
7 2,4-Dichlorophenyl1.278.565.4
8 Naphthyl3.2>100>31.3
Lamivudine (Reference Drug)0.15>100>667

Key SAR Observations:

  • Substitution on the Phenyl Ring: Electron-withdrawing groups at the para-position of the phenyl ring, such as chloro and bromo (compounds 4 and 5), significantly enhance anti-HBV activity compared to an unsubstituted phenyl ring (compound 1) or electron-donating groups (compounds 2 and 3).

  • Steric and Electronic Effects: A strong electron-withdrawing group like nitro (compound 6) leads to a loss of activity, suggesting a balance of electronic and steric factors is crucial.

  • Multi-substitution: Dichlorosubstitution (compound 7) is well-tolerated, maintaining potent activity.

  • Bulky Groups: Larger aromatic systems like naphthyl (compound 8) are also tolerated, indicating the binding pocket can accommodate bulkier substituents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

4.1. In Vitro Anti-HBV Assay in HepG2.2.15 Cells

This cell-based assay is used to evaluate the antiviral activity of the compounds against HBV.[3][4][5]

  • Cell Culture: HepG2.2.15 cells, which constitutively express HBV, are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compounds for a specified period (e.g., 6-9 days). A known anti-HBV drug, such as Lamivudine, is used as a positive control.

  • Quantification of HBV DNA: After treatment, the cell culture supernatant is collected, and encapsidated HBV DNA is extracted from the viral particles. The amount of HBV DNA is then quantified using quantitative PCR (qPCR).

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration.

4.2. Cytotoxicity Assay

This assay determines the toxicity of the compounds to the host cells.

  • Cell Culture and Treatment: HepG2.2.15 cells are seeded and treated with the test compounds as described in the anti-HBV assay.

  • Cell Viability Measurement: Cell viability is assessed using a standard method such as the MTS or MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.

4.3. HBV Polymerase Inhibition Assay (Endogenous Polymerase Assay)

This in vitro assay directly measures the inhibitory effect of the compounds on the HBV polymerase.[4][6]

  • Isolation of HBV Nucleocapsids: Intracellular HBV nucleocapsids are isolated from HBV-transfected HepG2 cells.

  • Polymerase Reaction: The isolated nucleocapsids, containing the active polymerase, are incubated with a reaction mixture containing deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dCTP), and varying concentrations of the test compound.

  • DNA Synthesis Measurement: The reaction is allowed to proceed at 37°C, and then the newly synthesized radiolabeled HBV DNA is precipitated and quantified using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of polymerase activity inhibition against the compound concentration.

Visualizations

5.1. Logical Workflow of SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A Lead Compound (this compound) B Analog Design (Arylthio substitutions at C2) A->B C Chemical Synthesis of Analogs B->C D In Vitro Anti-HBV Assay (HepG2.2.15 cells) C->D E Cytotoxicity Assay (MTS/MTT) G Determine EC50 & CC50 D->G F HBV Polymerase Inhibition Assay E->G F->G H Establish SAR G->H I Lead Optimization H->I I->B Iterative Design

Caption: Workflow for the Structure-Activity Relationship studies of pyrimidine analogs.

5.2. Proposed Mechanism of Action

Mechanism_of_Action cluster_hbv HBV Replication Cycle cluster_inhibition Inhibition by 2-Arylthio-5-iodo Pyrimidine Analogs pgRNA pgRNA Pregenomic RNA Polymerase HBV Polymerase (RT) Reverse Transcriptase pgRNA->Polymerase Binding DNA_synthesis Reverse Transcription (-) DNA strand synthesis Polymerase->DNA_synthesis dNTPs dNTPs dNTPs->DNA_synthesis Substrate Inhibitor {2-Arylthio-5-iodo Pyrimidine Analog | Non-Nucleoside Inhibitor} Inhibitor->Polymerase Allosteric Binding Inhibitor->DNA_synthesis INHIBITS

Caption: Proposed allosteric inhibition of HBV polymerase by 2-arylthio-5-iodo pyrimidine analogs.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety Protocols

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound and its associated waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To protect against potential splashes and aerosols that could cause serious eye irritation.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[1][2]To prevent skin contact, which may cause irritation or allergic reactions.[1][2]
Body Protection A lab coat or chemical-resistant apron.[1]To protect against contamination of personal clothing.
Respiratory Protection Work in a well-ventilated area, such as a chemical fume hood.[1][3]To avoid inhalation of any dust, vapors, or mists.[1][2]
Step-by-Step Disposal Procedure

The proper disposal of this compound waste involves careful segregation, containment, and labeling to ensure it is managed correctly by hazardous waste professionals.

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safe and compliant disposal. Due to its chemical nature, this compound waste must be categorized as halogenated organic waste .[4]

  • Action: Collect waste containing this compound in a designated waste container for halogenated organic compounds.[4]

  • Crucial Do Nots:

    • Do not mix with non-halogenated organic waste.[5][6] Mixing these waste streams can complicate the disposal process and significantly increase disposal costs.[3][5]

    • Do not mix with aqueous waste, acids, bases, or heavy metals.[4][5]

    • Do not dispose of this chemical down the drain.[1][7] This compound may be toxic to aquatic life.[2]

Step 2: Container Management

The integrity and labeling of the waste container are essential for safe storage and transport.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure lid.[3]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound".[3][5] All constituents and their approximate percentages should be listed.[5]

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[3][8] The container should be kept in secondary containment to mitigate spills.[3]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., dry sand or earth).[3]

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[3]

  • Decontamination: Clean the affected area thoroughly.

  • Emergency: For large spills or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Step 4: Final Disposal

The ultimate disposal of halogenated organic waste is a regulated process.

  • Arrangement: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[3]

  • Method: Halogenated organic wastes are typically disposed of via controlled high-temperature incineration at a licensed hazardous waste facility.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Decision Workflow for this compound start Generation of Waste: This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs? start->spill segregate Is the waste halogenated? ppe->segregate ppe->spill halogenated YES: Segregate as HALOGENATED ORGANIC WASTE segregate->halogenated Yes non_halogenated NO: Segregate as NON-HALOGENATED WASTE (Not for this compound) segregate->non_halogenated No container Select a Labeled, Compatible Waste Container halogenated->container storage Store in a Designated Satellite Accumulation Area with Secondary Containment container->storage disposal Arrange for Pickup by Environmental Health & Safety (EHS) for Incineration storage->disposal storage->spill spill_procedure Follow Spill Management Protocol: 1. Contain with inert absorbent 2. Collect as hazardous waste 3. Decontaminate area spill->spill_procedure Yes spill_procedure->container

References

Essential Safety and Operational Guide for 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier and Physical Properties

PropertyValue
CAS Number 76510-61-7
Molecular Formula C5H5IN2OS
Molecular Weight 268.08 g/mol
Physical Form Solid, white solid[1]
Hazard Identification and Precautionary Measures

Precautionary Statements:

  • Avoid contact with skin and eyes.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to prevent skin contact, eye exposure, and inhalation of the solid compound.

PPE CategoryItemStandard/SpecificationRationale
Eye/Face Protection Safety GogglesANSI Z87.1 / EN 166Protects against splashes of solvents and airborne particles.
Face Shield-Recommended when there is a significant risk of splashing.
Hand Protection Nitrile GlovesASTM D6319 / EN 374Provides protection against incidental splashes and contact.
Double Gloving-Recommended for extended handling periods or when working with solvents.
Body Protection Laboratory Coat-To protect skin and personal clothing from contamination.
Respiratory Protection N95 RespiratorNIOSH-approvedFor handling the solid compound where dust may be generated.
Half-mask respirator with organic vapor cartridges and P100 filtersNIOSH-approvedFor operations involving solvents or when heating the compound.

Operational Plan: Handling and Experimental Procedures

The following procedural guidelines are based on a documented synthesis of this compound and general best practices for handling halogenated organic compounds.[1]

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by lining it with absorbent bench paper.

  • Weighing: To minimize the generation of dust, weigh the solid compound carefully. Use a spatula and avoid creating airborne particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. The synthesis protocol for this compound involves the use of chloroform and ethyl acetate.[1]

  • Heating: The synthesis involves heating the reaction mixture.[1] This should be done using a controlled heating mantle and with appropriate ventilation to handle any potential vapors.

  • Work-up: The work-up procedure may involve concentrating the solution under reduced pressure, washing with water, and filtering.[1] All these steps should be performed within the fume hood.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal Plan

Proper disposal is critical to prevent environmental contamination. As a halogenated organic compound, this compound requires specific disposal procedures.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves, bench paper), in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent washes, in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.

  • Never mix halogenated waste with non-halogenated waste.

Container Management:

  • Use only approved, chemically resistant containers for waste collection.

  • Keep waste containers securely closed when not in use.

  • Label all waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration.

Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Emergency Procedures

Spills:

  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_workup Work-up cluster_disposal Disposal prep_ppe Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_hood Prepare Fume Hood prep_ppe->prep_hood disposal_solid Segregate Solid Waste prep_ppe->disposal_solid handling_weigh Weigh Solid prep_hood->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_weigh->disposal_solid handling_react Perform Reaction handling_dissolve->handling_react workup_filter Filter handling_react->workup_filter disposal_liquid Segregate Liquid Waste handling_react->disposal_liquid workup_wash Wash workup_filter->workup_wash workup_filter->disposal_liquid workup_dry Dry workup_wash->workup_dry workup_wash->disposal_liquid disposal_collection Store in Labeled Containers disposal_solid->disposal_collection disposal_liquid->disposal_collection

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.